molecular formula C12H10FNO B1295514 4-(4-Fluorophenoxy)aniline CAS No. 36160-82-4

4-(4-Fluorophenoxy)aniline

Número de catálogo: B1295514
Número CAS: 36160-82-4
Peso molecular: 203.21 g/mol
Clave InChI: SMWBBLSINLFYAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBBLSINLFYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189728
Record name Benzenamine, 4-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36160-82-4
Record name Benzenamine, 4-(4-fluorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036160824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 4-(4-Fluorophenoxy)aniline (CAS: 36160-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-(4-Fluorophenoxy)aniline, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. This document collates available physicochemical data, safety information, and known applications. While detailed experimental protocols for its synthesis and specific biological pathway interactions are not extensively documented in publicly available literature, this guide presents established synthetic routes for analogous compounds and discusses the likely biological relevance based on its application in drug discovery. All quantitative data is summarized in structured tables for ease of reference.

Physicochemical Properties

This compound is a substituted diphenyl ether derivative. The presence of the fluorine atom and the amino group imparts specific chemical characteristics that make it a valuable building block in organic synthesis.

PropertyValueSource(s)
CAS Number 36160-82-4N/A
Molecular Formula C₁₂H₁₀FNO[1]
Molecular Weight 203.22 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 58-64 °CN/A
Boiling Point (Predicted) 317.2 ± 27.0 °CN/A
Density (Predicted) 1.220 ± 0.06 g/cm³N/A
Solubility Soluble in various organic solvents. Specific quantitative data is not readily available.[3][4][5]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural analogues, 4-fluoroaniline and aniline.[6][7][8][9][10][11]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-7.2 ppm) corresponding to the eight protons on the two phenyl rings. The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom. A broad singlet corresponding to the amino (-NH₂) protons is expected around δ 3.6 ppm.[6]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the 12 carbon atoms. The carbon attached to the fluorine atom will show a large coupling constant (J C-F). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.[6]

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹), C-O-C stretching of the diaryl ether (around 1230-1270 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[12][13][14]

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. Common fragmentation patterns would involve cleavage of the ether linkage and loss of small molecules.[15][16]

Synthesis and Experimental Protocols

Reduction of 4-(4-Fluorophenoxy)-1-nitrobenzene

This is a common method for the synthesis of anilines. The process involves the reduction of the corresponding nitro compound.

Experimental Protocol (General): A general procedure involves dissolving 4-(4-fluorophenoxy)-1-nitrobenzene in a suitable solvent such as ethanol or tetrahydrofuran (THF). A reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate, is then added.[17][18] The reaction mixture is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by neutralizing the reaction mixture, extracting with an organic solvent, and purifying by column chromatography or recrystallization.

DOT Diagram: General Workflow for Aniline Synthesis via Nitro Reduction

G start Start: 4-(4-Fluorophenoxy)-1-nitrobenzene dissolve Dissolve in Solvent (e.g., Ethanol, THF) start->dissolve add_reductant Add Reducing Agent (e.g., SnCl2/HCl or Pd/C, H2) dissolve->add_reductant reaction Reaction (Stirring at RT or elevated temp.) add_reductant->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Neutralization & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of anilines by reduction of nitro compounds.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[19][20][21]

Experimental Protocol (General): A typical procedure involves reacting 4-bromoaniline or 4-iodoaniline with 4-fluorophenol in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is usually heated at elevated temperatures for several hours. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

G reactants Reactants: 4-Haloaniline + 4-Fluorophenol catalyst_base Add Cu Catalyst (e.g., CuI) and Base (e.g., K2CO3) reactants->catalyst_base solvent Add High-Boiling Solvent (e.g., DMF, NMP) catalyst_base->solvent heating Heat Reaction Mixture (Elevated Temperature) solvent->heating workup Work-up: Cooling, Dilution, Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Role of this compound as a precursor in drug discovery.

Agrochemical Applications

The structural motif of this compound is also found in some agrochemicals, suggesting its use as an intermediate in the synthesis of herbicides and pesticides.

Safety and Toxicology

Detailed toxicological data such as LD50 and LC50 values for this compound are not readily available in public databases. However, based on the safety data sheets of similar aromatic amines, it should be handled with care. [22]

Hazard Statement Precautionary Statement
Causes skin irritation. Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties make it a versatile building block for organic synthesis. While specific experimental data on its synthesis, solubility, and biological activity are limited, this guide provides a foundational understanding based on analogous compounds and established chemical principles. Further research is warranted to fully characterize this compound and explore its full potential in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)aniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its structural motif, featuring a fluorinated phenyl ring linked to an aniline moiety via an ether bond, imparts unique electronic properties and metabolic stability, making it an attractive building block in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and characterization workflow.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties influence its reactivity, solubility, bioavailability, and overall suitability as a drug candidate or an agrochemical.

PropertyValueUnitReference(s)
Molecular Formula C₁₂H₁₀FNO-[3]
Molecular Weight 203.21 g/mol [3]
Melting Point 58.9 - 60.4°C[4]
Boiling Point (Predicted) 317.2 ± 27.0°C[4]
Density (Predicted) 1.220 ± 0.06g/cm³[4]
pKa (Predicted) 4.71 ± 0.10-
LogP (Predicted) 3.2002-[3]
Appearance White amorphous powder-[2]
Solubility Insoluble in water.-

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of this compound and for its synthesis.

Synthesis Protocol: Ullmann Condensation

A plausible and commonly employed method for the synthesis of diaryl ethers like this compound is the Ullmann condensation. The following is a representative protocol.

Reaction: 4-Aminophenol + 1-Fluoro-4-iodobenzene → this compound

Reagents and Materials:

  • 4-Aminophenol

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (as solvent and ligand)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried flask, add 4-aminophenol (1.0 eq.), 1-fluoro-4-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add pyridine as the solvent.

  • Heat the reaction mixture to reflux (typically 120-130 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of dry this compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute initially.

  • Once the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Determination of pKa (Potentiometric Titration)

Apparatus and Reagents:

  • pH meter with a combination electrode

  • Burette

  • Stirrer

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., 50% methanol in water) to a known concentration.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the sample solution and allow the reading to stabilize.

  • Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

Apparatus and Reagents:

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound of known concentration in n-octanol.

  • Place a known volume of the n-octanol solution and a known volume of water (typically in a 1:1 ratio) into a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Aminophenol + 1-Fluoro-4-iodobenzene Reaction Ullmann Condensation (Reflux, 12-24h) Reactants->Reaction Catalyst_Base CuI / K₂CO₃ Catalyst_Base->Reaction Solvent Pyridine Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Dilute with Toluene, Filter Cooling->Filtration Washing Wash with H₂O and Brine Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Synthesis and Purification Workflow
Physicochemical Characterization Workflow

This diagram outlines the logical flow for the comprehensive physicochemical characterization of a newly synthesized batch of this compound.

G cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopic Spectroscopic Identification Start Synthesized This compound MeltingPoint Melting Point (Capillary Method) Start->MeltingPoint Appearance Visual Inspection (Color, Form) Start->Appearance pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Determination (Shake-Flask Method) Start->LogP Solubility Solubility Assessment (in various solvents) Start->Solubility NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Data_Analysis Data Analysis and Structure Confirmation MeltingPoint->Data_Analysis Appearance->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis

Physicochemical Characterization Workflow

Biological Context and Future Directions

While this compound is cited as a precursor for anti-cancer and anti-inflammatory agents, specific biological signaling pathways directly modulated by this compound are not extensively documented in publicly available literature.[2][5] Its derivatives have been investigated as inhibitors of targets such as c-Met kinase.[6] Future research should focus on elucidating the precise molecular targets and mechanisms of action of compounds derived from this scaffold. High-throughput screening against various kinases and inflammatory mediators could reveal novel biological activities.

The following diagram represents a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on its reported use in developing anti-cancer agents that often target receptor tyrosine kinases.

G cluster_extracellular cluster_membrane cluster_intracellular Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK Binds and activates PI3K PI3K RTK->PI3K Phosphorylates RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Derivative of This compound Inhibitor->RTK Inhibits (Hypothesized)

Hypothetical Target Signaling Pathway

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its key physicochemical properties, along with protocols for their determination and synthesis. The provided workflows and diagrams offer a clear visual representation of the processes involved in its preparation and characterization. Further investigation into the specific biological targets and mechanisms of action of its derivatives will undoubtedly open new avenues for the development of novel therapeutics.

References

An In-depth Technical Guide to 4-(4-Fluorophenoxy)aniline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenoxy)aniline, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and key applications, serving as a vital resource for professionals in research and development.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-Fluorophenyl 4-aminophenyl ether, is an aromatic ether amine.[1] The presence of a fluorine atom on one of the phenyl rings significantly influences the molecule's electronic properties, enhancing its reactivity and selectivity in various chemical transformations.[1][2] This makes it a valuable building block in the synthesis of complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀FNO[1][3]
Molecular Weight 203.21 g/mol [3]
CAS Number 36160-82-4[1][3]
Appearance White amorphous powder[1]
Melting Point 58-64 °C[1]
Purity ≥ 98% (HPLC)[1]
Synonyms 4-(4-Fluorophenoxy)benzenamine, 4-Fluorophenyl 4-aminophenyl ether[1][3]
Storage Conditions 0-8 °C, protect from light[1][3]

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method involves a two-step process: an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline.

2.1. Step 1: Synthesis of 1-Fluoro-4-(4-nitrophenoxy)benzene via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen bonds, ideal for creating diaryl ethers.[3]

  • Reactants: 4-Fluorophenol, 1-Chloro-4-nitrobenzene

  • Catalyst: Copper(I) iodide (CuI)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq.), 1-chloro-4-nitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous DMF as the solvent and heat the reaction mixture to 140-150 °C.

  • Maintain the temperature and stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-fluoro-4-(4-nitrophenoxy)benzene.

2.2. Step 2: Reduction of 1-Fluoro-4-(4-nitrophenoxy)benzene to this compound

The nitro group of the intermediate is reduced to an amine using a standard reducing agent like tin(II) chloride.

  • Reactant: 1-Fluoro-4-(4-nitrophenoxy)benzene

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Solvent: Ethanol or Tetrahydrofuran (THF) and concentrated Hydrochloric acid (HCl)

Protocol:

  • In a round-bottom flask, dissolve the 1-fluoro-4-(4-nitrophenoxy)benzene intermediate (1.0 eq.) in ethanol or THF.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq.) in concentrated hydrochloric acid dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (around 40 °C if using THF) for 2-4 hours, monitoring by TLC until the starting material is consumed.[2]

  • Cool the reaction to room temperature and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a 40% sodium hydroxide solution until the pH is alkaline.[2]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous potassium carbonate or sodium sulfate.[2]

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to obtain pure this compound.[2]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow Reactant1 4-Fluorophenol Step1 Ullmann Condensation CuI, K₂CO₃, DMF 140-150 °C Reactant1->Step1 Reactant2 1-Chloro-4-nitrobenzene Reactant2->Step1 Intermediate 1-Fluoro-4-(4-nitrophenoxy)benzene Step2 Nitro Group Reduction SnCl₂, HCl Ethanol/THF, Reflux Intermediate->Step2 FinalProduct This compound Step1->Intermediate Step2->FinalProduct

Caption: Two-step synthesis of this compound.

Applications in Research and Development

This compound is a crucial intermediate in several high-value applications:

  • Pharmaceutical Development: It serves as a key building block for novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.[1][2] The unique properties conferred by the fluorophenoxy moiety can lead to improved efficacy and reduced side effects in therapeutic drugs.[1]

  • Agrochemicals: This compound is used as an intermediate in the synthesis of modern herbicides and fungicides.[1]

  • Material Science: It is employed in the production of specialty polymers and resins, where it can enhance thermal stability and chemical resistance, making it valuable for advanced coatings and adhesives.[1]

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined structure and versatile reactivity make it an indispensable component in the synthesis of a wide range of commercially and medically important molecules. The detailed protocols and data presented in this guide offer a foundational resource for researchers engaged in the synthesis and application of this important chemical intermediate.

References

Spectroscopic Profile of 4-(4-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Fluorophenoxy)aniline, a key intermediate in the synthesis of various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled and organized to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.89t8.02HAr-H
6.62dd8.6, 4.52HAr-H
3.60s-2H-NH₂

Note: "s" denotes singlet, "dd" denotes doublet of doublets, and "t" denotes triplet.

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
156.38d, J = 235.2Ar-C
142.57d, J = 2.0Ar-C
116.10d, J = 7.6Ar-C
115.69d, J = 22.4Ar-C

Note: "d" denotes doublet.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Strong, sharp (doublet)N-H stretching (primary amine)
3100-3000MediumAromatic C-H stretching
1620-1580Medium to StrongN-H bending (scissoring)
1600-1450Medium to StrongAromatic C=C stretching
1250-1200StrongAryl-O-Aryl asymmetric stretching
1100-1000StrongC-F stretching
850-800Strongp-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely available. However, based on its molecular weight of 203.22 g/mol , the molecular ion peak [M]⁺ is expected at m/z 203.[1][2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Assignment
203[M]⁺ (Molecular Ion)
108Fragment ion
95Fragment ion
77Fragment ion

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for ¹H NMR analysis, and a 100 MHz spectrometer is used for ¹³C NMR analysis.

  • Data Acquisition:

    • For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: An electron ionization mass spectrometer (EI-MS) is used for analysis.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Processing: A mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry Sample->MS Dissolve in volatile solvent NMR_Data NMR Data (¹H, ¹³C) NMR->NMR_Data IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Technical Guide to the Solubility of 4-(4-Fluorophenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-Fluorophenoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₂H₁₀FNO.[1] It is a solid at room temperature with a melting point in the range of 58-64 °C.[1][2] The presence of a fluorophenyl group and an aniline moiety makes it a valuable building block in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The fluorine atom can influence the compound's electronic properties, reactivity, and solubility in various solvents.[3]

Expected Solubility Profile

While specific quantitative data is scarce, the molecular structure of this compound allows for some qualitative predictions regarding its solubility:

  • Polarity and Hydrogen Bonding : The presence of the amino (-NH₂) group allows for hydrogen bonding, which may enhance solubility in polar protic solvents.[3][4]

  • Aromatic Structure : The two aromatic rings contribute to a significant non-polar character, suggesting solubility in a range of organic solvents.

  • Likely Solvents : Based on structurally similar compounds, this compound is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols, and less soluble in non-polar solvents.[4]

A comprehensive understanding of its solubility in various organic solvents is crucial for its use in drug discovery and development, as solubility impacts bioavailability and formulation.[4]

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound in a selection of organic solvents.

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of organic solvent in a sealed flask A->B C Place in a shaker bath at constant temperature (e.g., 25°C) B->C D Agitate for a set period (e.g., 24-72 hours) to reach equilibrium C->D E Allow solution to stand for undissolved solid to settle D->E F Filter or centrifuge to obtain a clear saturated solution E->F G Accurately dilute an aliquot of the supernatant F->G H Quantify concentration using a validated analytical method (e.g., HPLC) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Shake-Flask Method

  • Materials and Equipment:

    • This compound (solid, high purity)

    • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

    • Volumetric flasks and pipettes

    • Analytical balance

    • Shaker bath with temperature control

    • Centrifuge or filtration apparatus (e.g., syringe filters)

    • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

    • Scintillation vials or other suitable sealed containers

  • Procedure:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Pipette a known volume of each organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant. This can be done after centrifugation to ensure all solid particles are removed. Alternatively, the supernatant can be filtered through a chemically resistant filter (e.g., PTFE).

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)

Organic SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Properties of 4-Fluorophenyl 4-aminophenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorophenyl 4-aminophenyl ether is a diaryl ether derivative. Diaryl ethers are a significant class of organic compounds utilized in the development of polymers, pharmaceuticals, and other advanced materials. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity, making fluorinated analogues of established compounds of great interest to researchers. This guide provides a comprehensive overview of the proposed synthesis and estimated properties of 4-Fluorophenyl 4-aminophenyl ether, intended for researchers, scientists, and professionals in drug development and materials science.

Proposed Synthesis

The synthesis of unsymmetrical diaryl ethers such as 4-Fluorophenyl 4-aminophenyl ether can be approached through several established methods, including the Ullmann condensation and nucleophilic aromatic substitution (SNAr). A practical and commonly employed route involves a two-step process: the formation of a nitro-substituted diaryl ether, followed by the reduction of the nitro group to an amine.

A plausible synthetic pathway begins with the reaction of a suitably activated fluorinated aromatic compound with an aminophenol derivative. To avoid side reactions with the amino group, it is strategic to use a nitro-substituted precursor which can be reduced in a subsequent step. A common approach for synthesizing the parent compound, 4,4'-oxydianiline, involves the reaction of p-chloronitrobenzene with p-aminophenol, followed by hydrogenation.[1] A similar strategy can be applied here.

The proposed synthesis of 4-Fluorophenyl 4-aminophenyl ether is a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-4-nitrobenzene with 4-aminophenol to form 4-amino-4'-nitrodiphenyl ether.

  • Reduction: Reduction of the nitro group of 4-amino-4'-nitrodiphenyl ether to yield the final product, 4-Fluorophenyl 4-aminophenyl ether.

Synthetic Pathway for 4-Fluorophenyl 4-aminophenyl ether cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction reactant1 1-Fluoro-4-nitrobenzene intermediate 4-Nitro-4'-aminodiphenyl ether reactant1->intermediate K2CO3, DMF Reflux reactant2 4-Aminophenol product 4-Fluorophenyl 4-aminophenyl ether intermediate->product H2, Pd/C DMF

Proposed two-step synthesis of 4-Fluorophenyl 4-aminophenyl ether.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 4,4'-oxydianiline and related diaryl ethers.[1][2][3]

Step 1: Synthesis of 4-Nitro-4'-aminodiphenyl ether

This step involves a nucleophilic aromatic substitution reaction, which is a variation of the Williamson ether synthesis adapted for aromatic systems.

  • Materials:

    • 4-Aminophenol

    • 1-Fluoro-4-nitrobenzene

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add approximately equimolar amounts of 4-aminophenol and 1-fluoro-4-nitrobenzene.

    • Add an equimolar amount of anhydrous potassium carbonate.

    • Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to serve as the solvent.

    • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintained at this temperature until the reaction is substantially complete (monitoring by TLC or LC-MS is recommended).

    • After completion, the reaction mixture is cooled to room temperature.

    • The inorganic salts are removed by filtration.

    • The resulting solution containing the intermediate product, 4-nitro-4'-aminodiphenyl ether, can be used directly in the next step or the product can be isolated by precipitation with water followed by filtration and drying.

Step 2: Synthesis of 4-Fluorophenyl 4-aminophenyl ether

This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.[2][4][5]

  • Materials:

    • Solution of 4-Nitro-4'-aminodiphenyl ether in DMF (from Step 1)

    • Palladium on carbon (Pd/C, 5-10% w/w) catalyst

    • Hydrogen gas (H₂)

  • Procedure:

    • The DMF solution of 4-nitro-4'-aminodiphenyl ether is transferred to a hydrogenation vessel.

    • A catalytic amount of Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas and then pressurized with hydrogen.

    • The mixture is stirred vigorously at a suitable temperature (e.g., 65°C) until the uptake of hydrogen ceases, indicating the completion of the reduction.[2]

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent (DMF) can be removed under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent (e.g., an alcohol/water mixture) to yield 4-Fluorophenyl 4-aminophenyl ether.

Data Presentation: Estimated Physicochemical Properties

As no specific experimental data for 4-Fluorophenyl 4-aminophenyl ether is available, the following table presents estimated properties based on the parent compound, 4,4'-oxydianiline, and a related fluorinated analogue, bis(4-fluorophenyl) ether.

Property4,4'-Oxydianiline (Parent Compound)bis(4-fluorophenyl) ether (Fluorinated Analogue)4-Fluorophenyl 4-aminophenyl ether (Estimated)
Molecular Formula C₁₂H₁₂N₂OC₁₂H₈F₂OC₁₂H₁₁FN₂O
Molar Mass ( g/mol ) 200.24206.19218.22
Melting Point (°C) 188-192Not availableLikely in the range of the parent compound, potentially slightly lower due to asymmetry.
Boiling Point (°C) 219 (at reduced pressure)250Expected to be similar to the analogues.
Appearance Colorless crystalline solidNot availableExpected to be a crystalline solid.
Solubility Insoluble in waterNot availableLikely sparingly soluble in water, soluble in organic solvents like DMF, DMSO, and alcohols.

Conclusion

This technical guide outlines a plausible and robust synthetic route for 4-Fluorophenyl 4-aminophenyl ether, based on well-established chemical transformations used for analogous compounds. The provided experimental protocols for the two-step synthesis, involving nucleophilic aromatic substitution followed by catalytic hydrogenation, offer a clear and practical approach for researchers. While specific experimental data for the target molecule is lacking, the estimated properties provide a useful baseline for its characterization. The synthesis of this and other fluorinated diaryl ethers is of significant interest for the development of novel materials and bioactive molecules, and the methodologies described herein provide a solid foundation for such research endeavors.

References

A Technical Deep Dive into the Biological Potential of 4-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenoxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making these derivatives promising candidates for targeting a range of biological processes. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of select this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves a multi-step process. A common foundational step is the Ullmann condensation or Buchwald-Hartwig amination to couple an aniline derivative with a fluorophenoxy moiety. Subsequent modifications can be introduced to the aniline or phenoxy rings to generate a library of diverse compounds.

General Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway for creating a diverse library of this compound derivatives.

G cluster_0 Starting Materials cluster_1 Key Coupling Reaction cluster_2 Core Scaffold cluster_3 Further Derivatization cluster_4 Final Products A Substituted Aniline C Ullmann Condensation or Buchwald-Hartwig Amination A->C B 4-Fluorophenol Derivative B->C D This compound Core C->D E Acylation D->E F Alkylation D->F G Cyclization D->G H Diverse Library of This compound Derivatives E->H F->H G->H

Generalized synthetic workflow for this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and receptor tyrosine kinases like EGFR and VEGFR-2.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
21c 4-oxo-1,4-dihydroquinoline-3-carboxamideH460 (Lung)0.53[1]
HT-29 (Colon)0.01[1]
MKN-45 (Gastric)0.02[1]
U87MG (Glioblastoma)0.35[1]
SMMC-7721 (Hepatocellular)0.21[1]
4a 4-anilinoquinolinylchalconeHuh-7 (Hepatocellular)<2.03[2][3]
MDA-MB-231 (Breast)0.11[2][3]
1f 7-fluoro-4-anilinoquinolineHeLa (Cervical)10.18[4]
BGC823 (Gastric)8.32[4]
2i 8-methoxy-4-anilinoquinolineHeLa (Cervical)7.15[4]
BGC823 (Gastric)4.65[4]
13 4-anilinoquinazolineSH-SY5Y (Neuroblastoma)13.1[5]
26 4-anilinoquinazolineA549 (Lung)24.1[5]
SH-SY5Y (Neuroblastoma)14.8[5]
Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[6]

G A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with This compound Derivatives B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Workflow for in vitro anticancer screening.
Mechanisms of Anticancer Action

Certain this compound derivatives may function as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription.[7][8] Inhibitors stabilize the transient enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately apoptosis.[9][10][11]

G cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by this compound Derivative A Supercoiled DNA B Topoisomerase II binds to DNA A->B C Double-strand break B->C D Strand passage C->D E Re-ligation of DNA strands D->E F Relaxed DNA E->F G Supercoiled DNA H Topoisomerase II binds to DNA G->H I Double-strand break H->I J Inhibitor binds to Topoisomerase II-DNA complex I->J K Stabilized cleavage complex (Re-ligation blocked) J->K L DNA damage and Apoptosis K->L G cluster_0 EGFR Signaling Pathway cluster_1 VEGFR-2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P1 P RAS RAS P1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding P2 P PLCg PLCγ P2->PLCg Activation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition G A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate wells with bacterial suspension B->D C Serial Dilution of Test Compound in 96-well plate C->D E Incubate (18-24h) D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

References

The Fluorophenoxy Group: A Strategic Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of drug candidates. Among these, the fluorophenoxy group stands out for its unique ability to modulate a molecule's physicochemical properties and enhance its interactions with biological targets. This technical guide provides a comprehensive overview of the multifaceted role of the fluorophenoxy moiety in molecular interactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The insights presented herein are intended to equip researchers and drug development professionals with the knowledge to effectively leverage the fluorophenoxy group in the design of novel therapeutics.

The introduction of a fluorine atom onto a phenoxy ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing pKa and creating favorable dipole-dipole or halogen bond interactions.[3][4] Furthermore, the replacement of a hydrogen atom with a fluorine atom, which is of a similar size, can block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[5][6]

Physicochemical Properties and Molecular Interactions

The utility of the fluorophenoxy group in drug design stems from its distinct physicochemical properties, which in turn govern its molecular interactions.

Physicochemical Properties

The introduction of a fluorine atom to a phenoxy ring imparts several key property changes:

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and cell uptake. However, the effect is position-dependent and can be influenced by the overall molecular context.

  • Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can lower the pKa of nearby acidic protons and influence the charge distribution of the aromatic ring. This can be crucial for modulating interactions with the target protein.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Placing a fluorine atom at a metabolically labile position on the phenoxy ring can significantly increase the half-life of a drug.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule due to steric and electronic effects, potentially pre-organizing the ligand for optimal binding to its target.[7][8][9]

Non-Covalent Interactions

The fluorophenoxy group can participate in a variety of non-covalent interactions that are critical for molecular recognition and binding affinity:[10][11][12]

  • Halogen Bonding: Although fluorine is the least polarizable halogen, under certain electronic conditions, it can act as a halogen bond donor, forming a favorable interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the protein binding pocket.[4][13][14][15]

  • Dipole-Dipole Interactions: The polarized C-F bond creates a local dipole moment that can engage in favorable electrostatic interactions with polar residues in the binding site.

  • Hydrogen Bonding: While the fluorine atom itself is a weak hydrogen bond acceptor, the electron-withdrawing nature of fluorine can enhance the acidity of nearby N-H or O-H groups, making them stronger hydrogen bond donors.

  • Hydrophobic Interactions: The fluorophenoxy moiety can participate in hydrophobic interactions within the binding pocket, contributing to the overall binding free energy.

Quantitative Impact on Biological Activity

The strategic placement of a fluorophenoxy group can lead to significant improvements in the potency and selectivity of drug candidates. The following tables summarize quantitative data from various studies, illustrating the impact of this moiety on the inhibition of different kinase targets.

Table 1: Kinase Inhibitory Activity of 4-(2-Fluorophenoxy)pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
13v FLT3-ITD1.5[16]
c-Kit>1000[16]
FLT3 WT28.5[16]

Table 2: c-Met Kinase Inhibitory Activity of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives

CompoundTarget KinaseIC50 (µM)Reference
26a c-Met0.016

Table 3: c-Met Kinase Inhibitory Activity of 4-(2-Fluorophenoxy)-3,3'-bipyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
26c c-Met8.2[1]
Foretinibc-Met23[1]

Experimental Protocols

To aid researchers in the investigation of fluorophenoxy-containing compounds, this section provides detailed methodologies for key experiments.

Synthesis of Fluorophenoxy-Containing Compounds

The synthesis of compounds containing a fluorophenoxy moiety often involves nucleophilic aromatic substitution (SNAr) or etherification reactions. A general procedure is outlined below.

General Protocol for Synthesis of 4-(2-Fluorophenoxy)pyridine Derivatives: [16]

  • To a solution of the appropriate phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding 4-chloropyridine derivative (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorophenoxy-containing compound.

In Vitro Kinase Inhibition Assay

Determining the inhibitory potency of a compound against its target kinase is a crucial step in drug discovery.

Protocol for a Typical Kinase Inhibition Assay: [1]

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

  • Add the kinase enzyme to the wells of a 96-well plate.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Terminate the reaction by adding a stop solution (e.g., containing EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

Assessing the cytotoxic effect of a compound on cancer cell lines is essential for evaluating its therapeutic potential.

Protocol for MTT Cell Viability Assay:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Molecular Interactions and Signaling Pathways

Understanding the broader biological context of a drug's action is critical. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a conceptual workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_structural Structural & Mechanistic Studies synthesis Synthesis of Fluorophenoxy Analogs purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay Test Compounds cell_assay Cell Viability Assay (IC50) kinase_assay->cell_assay crystallography X-ray Crystallography cell_assay->crystallography Lead Compounds computational Computational Modeling crystallography->computational nmr NMR Spectroscopy nmr->computational itc Isothermal Titration Calorimetry itc->computational

Conceptual workflow for the development and evaluation of fluorophenoxy-containing inhibitors.

FGFR_signaling_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor Fluorophenoxy-containing FGFR Inhibitor Inhibitor->Dimerization Inhibits

Simplified FGFR signaling pathway and the mechanism of inhibition by a fluorophenoxy-containing drug.

Conclusion

The fluorophenoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to favorably modulate physicochemical properties and engage in specific non-covalent interactions has been demonstrated to significantly enhance the potency, selectivity, and pharmacokinetic profiles of numerous drug candidates. This technical guide has provided a comprehensive overview of the role of the fluorophenoxy moiety, supported by quantitative data and detailed experimental protocols. By understanding and applying the principles outlined herein, researchers can more effectively harness the potential of the fluorophenoxy group to accelerate the discovery and development of next-generation therapeutics.

References

Theoretical and computational studies of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Search Queries

I've started with a robust set of Google searches focused on 4-(4-Fluorophenoxy)aniline. I'm prioritizing studies that delve into its synthesis and spectroscopic properties, including FT-IR and FT-NMR data. The aim is to gather a strong foundation of knowledge for further analysis.

Mapping Computational Approaches

I'm now expanding my search to encompass the theoretical and computational aspects of this compound. My focus is broadening to include quantum chemical calculations, molecular docking studies, and reported biological activities. I'm prioritizing extracting quantitative data like vibrational frequencies, docking scores, and atomic charges for organized tabulation. I plan to detail the computational methodologies employed and even map the typical workflow of such studies graphically using Graphviz.

Expanding Data Extraction

I'm now zeroing in on data extraction from my search results. I'm focusing on spectroscopic data (IR, Raman, NMR, UV-Vis), quantum chemical results (DFT, HOMO-LUMO, MEP, NBO), and docking scores, meticulously organizing it all into tables. I'm also detailing the computational methods and visualizing the typical workflow of these computational studies with Graphviz. My guide is starting to take shape as I integrate the extracted data and workflows with detailed descriptions, preparing for a technical white paper on my discoveries.

Defining the Scope

I've zeroed in on the core request: a deep dive into the theoretical and computational aspects of this compound. I need to figure out what kind of depth and breadth are expected in this "guide". It seems like a specialized piece of work is needed here.

Analyzing the Structure

The user's needs are clearer now. I'm focusing on crafting a thorough technical guide on this compound's theoretical and computational aspects. I'm structuring data into tables for clarity, outlining detailed methodologies, and emphasizing visualizations using Graphviz. Specifically, the visualizations need to follow strict specifications, so I'm paying close attention to that detail.

Formulating a Strategy

I've outlined a robust approach for this technical guide. It includes a detailed plan to present quantitative data in clear tables and write detailed experimental protocols for both computational and spectroscopic methods. I'll emphasize visualizations using Graphviz, following strict specifications regarding color contrast, node text contrast, and the prescribed color palette, while adhering to width limitations.

Outlining Content Structure

I'm now building the content structure of the guide. First, I'll detail its overall outline, including a strong introduction and a discussion about applications and properties. I am working on how to structure the data, by organizing the results into tables. I'm focusing on the methodology section, and drafting detailed protocols for both computational and spectroscopic methods.

Expanding the Research

The project continues to evolve. I'm focusing on crafting detailed tables, particularly for quantitative data, understanding that I'll need to generate placeholder tables with representative data. My immediate focus is on expanding the literature review to gather more computational and spectroscopic data relevant to the molecule of interest. The use of Graphviz visualizations is a priority, and I am designing a detailed workflow for computational methods.

Defining Detailed Structure

I'm now focusing on establishing a concrete plan for the guide's structure and the specific tables it requires. I've begun to fill placeholder tables with related data, clearly marking them as illustrative. My plan involves creating Graphviz diagrams to illustrate both computational and conceptual relationships. I'm also planning the contents of an in-depth introduction.

I have completed structuring the white paper. I'll include sections on the molecule's applications and properties, quantitative data summaries, computational methods with detailed protocols, spectroscopic data and experimental protocols, a docking study overview, and finally, a concluding section. I have added detailed protocols, and placeholder tables with examples from related compounds. I am working on the Graphviz diagrams, and on how to generate captions for those diagrams.

Refining Data Presentation

I'm now putting the finishing touches on the white paper. I've focused on generating precise captions for the Graphviz diagrams, ensuring they meet all the specifications. I've also finalized the example data for the placeholder tables and prepared the introduction section of the guide.

Crafting Final Draft

Finalizing the Document

Developing the Draft

I'm now deep into the actual writing. I'm building the content structure of the guide, starting with the title, abstract, and introduction. I have also prepared the framework for the computational methodology section, using B3LYP functional and 6-311++G(d,p) basis set. I'm focusing on the essential elements of each section.

Refining Content Outline

I'm now putting together the outline, including an introduction, methodology, and a robust results section with placeholder tables. I'm focusing on ensuring the Graphviz visualizations are technically sound, meeting the specific color and contrast requirements. Detailed protocols will be included, and I'll generate the required captions.

A Technical Guide to 4-(4-Fluorophenoxy)aniline: Sourcing, Synthesis, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)aniline is a key chemical intermediate increasingly utilized in the fields of medicinal chemistry and materials science. Its structural motif, featuring a fluorinated phenyl ether linked to an aniline moiety, serves as a versatile scaffold for the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive overview of this compound, including a summary of purchasing options, detailed experimental protocols for its synthesis, and its application in the development of targeted kinase inhibitors.

Purchasing Options for this compound

For researchers requiring this compound for their work, several chemical suppliers offer this compound in various purities and quantities. The following table summarizes readily available purchasing options to facilitate procurement for laboratory and developmental needs.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
Chem-Impex≥ 98% (HPLC)1g$32.2536160-82-4
5g$99.95
25g$292.34
CHEMLYTE SOLUTIONS CO.,LTDIndustrial GradeInquire for detailsInquire for details36160-82-4
Chongqing ChemdadNot SpecifiedInquire for detailsInquire for details36160-82-4
Matrix ScientificNot SpecifiedInquire for detailsInquire for details36160-82-4

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies. The two most common and effective routes are the Ullmann condensation and the Buchwald-Hartwig amination. Below are detailed experimental protocols for both methods, providing researchers with practical guidance for in-house synthesis.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds. In this protocol, a diaryl ether is formed from an aryl halide and a phenol.

Reaction Scheme:

G cluster_conditions Reaction Conditions 4-Fluorophenol 4-Fluorophenol 4-Bromoaniline 4-Bromoaniline Reactants 4-Fluorophenol + 4-Bromoaniline Product This compound Reactants->Product Ullmann Condensation Catalyst CuI, L-proline Base K2CO3 Solvent DMSO Heat Heat (e.g., 120 °C)

Ullmann Condensation for this compound Synthesis

Materials:

  • 4-Fluorophenol

  • 4-Bromoaniline

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-fluorophenol (1.0 equivalent), 4-bromoaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the flask to serve as the solvent.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This method offers a versatile and efficient route to synthesize aryl amines under relatively mild conditions.

Reaction Scheme:

G cluster_conditions Reaction Conditions 4-Fluorophenol 4-Fluorophenol 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene Reactants 4-Fluorophenol + 1-Bromo-4-nitrobenzene Intermediate 4-(4-Fluorophenoxy)nitrobenzene Reactants->Intermediate Buchwald-Hartwig Coupling Product This compound Intermediate->Product Nitro Group Reduction Catalyst Pd(OAc)2, BINAP Base Cs2CO3 Solvent Toluene Heat Heat (e.g., 110 °C) Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Two-Step Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-nitrobenzene

  • 4-Fluorophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-(4-Fluorophenoxy)-1-nitrobenzene

  • In a round-bottom flask, combine 1-bromo-4-nitrobenzene (1.0 equivalent), 4-fluorophenol (1.2 equivalents), cesium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and BINAP (0.03 equivalents).

  • Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 8-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the mixture through a pad of celite and wash with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 4-(4-fluorophenoxy)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-(4-fluorophenoxy)-1-nitrobenzene from the previous step in ethanol or ethyl acetate.

  • For reduction with tin(II) chloride, add an excess of SnCl₂·2H₂O and concentrated HCl, then heat the mixture.

  • Alternatively, for catalytic hydrogenation, add a catalytic amount of 10% Pd/C and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • For the SnCl₂ reduction, neutralize the reaction with a sodium hydroxide solution and extract the product with ethyl acetate.

  • For the catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a critical building block in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics.[2] Specifically, this aniline derivative is frequently incorporated into the core structures of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, while the fluorophenoxy group can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity of the inhibitor.

Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following workflow outlines the general steps for incorporating this compound into a 4-anilinoquinazoline scaffold, a common core structure for many EGFR and VEGFR inhibitors.

G cluster_synthesis Synthesis of 4-Anilinoquinazoline Scaffold cluster_purification Purification and Characterization cluster_application Application in Kinase Inhibition Assays start Start with 4-Chloroquinazoline react React with this compound start->react product Formation of N-(4-(4-fluorophenoxy)phenyl)quinazolin-4-amine react->product purify Purification by Chromatography/Recrystallization product->purify charac Characterization (NMR, MS, etc.) purify->charac assay In vitro Kinase Assays (e.g., EGFR, VEGFR) charac->assay sar Structure-Activity Relationship (SAR) Studies assay->sar

Workflow for Kinase Inhibitor Synthesis using this compound

Signaling Pathway Context: Inhibition of EGFR and VEGFR

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and angiogenesis.[3][4] In many cancers, these pathways are dysregulated, leading to uncontrolled tumor growth. Kinase inhibitors synthesized from this compound can block the ATP-binding site of these receptors, thereby inhibiting their downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Activates Survival Cell Survival EGFR->Survival Promotes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates VEGFR->Survival Promotes Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits

Simplified Signaling Pathway of EGFR and VEGFR Inhibition

This guide provides a foundational understanding of this compound for researchers. By offering insights into its procurement, synthesis, and application, it aims to facilitate its effective use in the development of novel therapeutics and advanced materials. For further in-depth information, researchers are encouraged to consult the cited literature and supplier documentation.

References

A Comprehensive Technical Guide to 4-(4-Fluorophenoxy)aniline: Commercial Availability, Purity Analysis, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(4-Fluorophenoxy)aniline in Modern Chemistry

This compound, with the CAS Number 36160-82-4, is a versatile substituted diaryl ether amine that has garnered significant attention in various scientific and industrial sectors.[1][2] Its unique molecular architecture, featuring a fluorinated phenyl ring linked to an aniline moiety via an ether bond, imparts desirable physicochemical properties that make it a valuable building block in the synthesis of a wide array of functional molecules.[1] This guide provides an in-depth exploration of the commercial landscape, purity assessment, and synthetic considerations for this compound, offering a critical resource for researchers engaged in pharmaceutical development, materials science, and agrochemical innovation.[1][3]

The strategic incorporation of a fluorine atom enhances the metabolic stability and binding affinity of parent molecules, a feature highly sought after in drug discovery.[1] Consequently, this compound serves as a key intermediate in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][3] Beyond its pharmaceutical applications, this compound is utilized in the formulation of advanced polymers and specialty chemicals, where it can act as a monomer or a modifying agent to enhance thermal stability and other material properties.[1] Its role as a precursor in the synthesis of certain agrochemicals further underscores its industrial relevance.[1] Given its broad utility, a thorough understanding of its commercial availability and the stringent purity requirements is paramount for ensuring the reliability and reproducibility of research and manufacturing outcomes.

Part 1: Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered by most vendors is ≥98%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).[1][2] When procuring this compound, it is crucial to consider not only the stated purity but also the supplier's reputation, the comprehensiveness of their analytical documentation (e.g., Certificate of Analysis), and their capacity to provide larger quantities if scale-up is anticipated.

Below is a summary of representative commercial suppliers and their typical product specifications:

SupplierProduct Name(s)CAS NumberStated PurityAvailable Quantities
Chem-ImpexThis compound36160-82-4≥ 98% (HPLC)1g, 5g, 25g
ChemSceneThis compound36160-82-4≥98%Inquire for details
Matrix ScientificThis compound36160-82-4Inquire for detailsInquire for details
ECHEMI (various)This compound36160-82-4Industrial GradeInquire for details

This table is for illustrative purposes and is not an exhaustive list. Researchers should always verify the specifications with the supplier before purchase.

Caption: A decision-making flowchart for selecting a suitable supplier for this compound.

Part 2: Purity Analysis and Quality Control

Ensuring the purity of this compound is a critical step in any research or development workflow. Impurities can lead to undesirable side reactions, altered biological activity, and inconsistent results. A multi-technique approach is often employed for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and powerful technique for determining the purity of this compound. It allows for the separation and quantification of the main component from its structurally related impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a gradient-capable pump.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

G HPLC Purity Analysis Workflow start Sample Preparation (Dissolution & Filtration) inject Inject Sample into HPLC start->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect data Data Acquisition (Chromatogram) detect->data analyze Peak Integration & Area % Calculation data->analyze result Purity Determination analyze->result G Potential Impurity Sources in Synthesis cluster_ullmann Ullmann Route cluster_snar SNAr Route synthesis Synthesis of This compound ullmann Ullmann Condensation synthesis->ullmann snar Nucleophilic Aromatic Substitution (SNAr) synthesis->snar ullmann_sm Unreacted Starting Materials ullmann->ullmann_sm ullmann_homo Homocoupling Products ullmann->ullmann_homo ullmann_side Side Reaction Products ullmann->ullmann_side snar_sm Unreacted Starting Materials snar->snar_sm snar_incomplete Incomplete Reaction Products snar->snar_incomplete snar_isomers Positional Isomers snar->snar_isomers impurities Potential Impurities ullmann_sm->impurities ullmann_homo->impurities ullmann_side->impurities snar_sm->impurities snar_incomplete->impurities snar_isomers->impurities

References

Methodological & Application

Synthesis of 4-(4-Fluorophenoxy)aniline from 1-(4-fluorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)aniline is a key building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents.[1] Its structure, featuring a fluorinated phenyl ether moiety, imparts desirable physicochemical properties to molecules, often enhancing metabolic stability and binding affinity to biological targets. This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including potential anti-cancer and anti-inflammatory drugs.[1] The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 1-(4-fluorophenoxy)-4-nitrobenzene. This document provides detailed protocols for this conversion using various established methods, along with characterization data and an overview of its applications in drug discovery.

Synthetic Overview: Reduction of 1-(4-fluorophenoxy)-4-nitrobenzene

The transformation of the nitro group in 1-(4-fluorophenoxy)-4-nitrobenzene to an amine is a standard yet critical step. Several methods are available for this reduction, each with its own advantages in terms of yield, cost, and functional group tolerance. The most common and effective methods include catalytic hydrogenation and metal-mediated reductions in acidic or neutral media.

Reaction Scheme:

Start 1-(4-fluorophenoxy)-4-nitrobenzene End This compound Start->End Reduction (e.g., H2, Pd/C or Fe/HCl)

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent can significantly impact the yield and purity of the final product. Below is a summary of common methods for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

Reduction MethodReagentsTypical Yield (%)Notes
Catalytic HydrogenationH₂, Pd/C>95High yield and clean reaction. Requires specialized hydrogenation equipment. May not be suitable for substrates with other reducible functional groups.[2]
Iron in Acidic MediumFe, HCl or Fe, Acetic Acid85-95Cost-effective and widely used. Generally tolerant of other functional groups. Work-up can be tedious due to iron salts.[3]
Iron with Ammonium ChlorideFe, NH₄Cl80-90Milder conditions compared to strong acids, offering good chemoselectivity.[4][5]
Tin(II) ChlorideSnCl₂, HCl80-90Effective for clean, small-scale reductions. The tin salts generated can be problematic to remove during work-up.[6][7]

Experimental Protocols

Herein are detailed experimental procedures for the synthesis of this compound from 1-(4-fluorophenoxy)-4-nitrobenzene using three common reduction methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and typically provides a very clean product with high yield.

Materials:

  • 1-(4-fluorophenoxy)-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-(4-fluorophenoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Iron Powder and Hydrochloric Acid

This is a classic and cost-effective method for nitro group reduction.

Materials:

  • 1-(4-fluorophenoxy)-4-nitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate or Sodium Hydroxide solution

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenoxy)-4-nitrobenzene (1.0 eq) and ethanol.

  • Add iron powder (typically 3-5 eq) to the solution.

  • Heat the mixture to reflux and then add concentrated HCl (a catalytic amount to 1.0 eq) dropwise.

  • Continue to heat at reflux, monitoring the reaction by TLC. The reaction is usually complete in 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Neutralize the aqueous layer by the addition of a saturated sodium carbonate solution or dilute sodium hydroxide solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Protocol 3: Reduction with Tin(II) Chloride

This method is often used for smaller scale reductions and can be quite clean.

Materials:

  • 1-(4-fluorophenoxy)-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional)

  • Sodium Hydroxide solution

  • Ethyl Acetate

Procedure:

  • Dissolve 1-(4-fluorophenoxy)-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (typically 3-4 eq) to the solution. If the reaction is slow, a small amount of concentrated HCl can be added.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound.

Characterization of this compound

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₀FNO

  • Molecular Weight: 203.21 g/mol

  • Melting Point: 58-64 °C

  • Purity (by HPLC): ≥98%

Applications in Drug Development

This compound is a valuable building block in the design and synthesis of new drug candidates. The presence of the fluorine atom can enhance properties such as metabolic stability and binding affinity, making it an attractive moiety for medicinal chemists.[1]

Signaling Pathway Context:

Aniline derivatives are common scaffolds in kinase inhibitors, which target signaling pathways often dysregulated in cancer. For example, they can be key components of molecules that inhibit Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases, thereby blocking downstream signaling cascades involved in cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF Growth Factor (EGF) EGF->EGFR Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->EGFR

Caption: Simplified signaling pathway showing EGFR inhibition by a kinase inhibitor.

Workflow for Synthesis and Application:

The synthesis of this compound is the initial step in a longer workflow that leads to the development of new drug candidates.

A Starting Material 1-(4-fluorophenoxy)-4-nitrobenzene B Reduction Reaction A->B C Purification B->C D Product This compound C->D E Further Synthesis (e.g., coupling reactions) D->E F Bioactive Molecule (e.g., Kinase Inhibitor) E->F G Biological Screening F->G H Lead Optimization G->H

Caption: Workflow from starting material to lead optimization in drug discovery.

The unique electronic properties of the fluorophenoxy group can lead to improved efficacy and selectivity of the final drug molecule, making this compound a compound of high interest for researchers in the pharmaceutical industry.[1]

References

Application Notes and Protocols for the Ullmann Condensation Synthesis of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and widely used method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, typically in the presence of a base at elevated temperatures. The synthesis of 4-(4-Fluorophenoxy)aniline is a key process in the development of various pharmaceuticals and functional materials, where this compound serves as a crucial intermediate. The Ullmann condensation provides a reliable route to this important building block. This document provides detailed application notes and an experimental protocol for the synthesis of this compound via the Ullmann condensation.

Reaction Principle

The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of 4-aminophenol with a 4-fluoro-substituted aryl halide, typically 1-fluoro-4-iodobenzene. The reaction is facilitated by a copper(I) catalyst and a base, in a high-boiling polar solvent. The general mechanism involves the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.

Data Presentation

Table 1: Reactant and Product Properties
CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-AminophenolReactantC₆H₇NO109.13Solid186-189
1-Fluoro-4-iodobenzeneReactantC₆H₄FI222.00Liquid-20
Copper(I) IodideCatalystCuI190.45Solid605
Potassium CarbonateBaseK₂CO₃138.21Solid891
N,N-Dimethylformamide (DMF)SolventC₃H₇NO73.09Liquid-61
This compoundProductC₁₂H₁₀FNO203.22White amorphous powder58-64[1]
Table 2: Typical Reaction Parameters and Expected Outcome
ParameterValue
Reactants
4-Aminophenol1.0 eq
1-Fluoro-4-iodobenzene1.2 eq
Catalyst
Copper(I) Iodide (CuI)10 mol%
Base
Potassium Carbonate (K₂CO₃)2.0 eq
Solvent
N,N-Dimethylformamide (DMF)5-10 mL per mmol of 4-aminophenol
Reaction Conditions
Temperature120-140 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Expected Outcome
Yield70-85% (typical)
Purity>95% after purification

Experimental Protocol

This protocol is adapted from established procedures for the Ullmann condensation of similar substituted anilines and phenols.

Materials:

  • 4-Aminophenol

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants and Solvent:

    • Under a positive flow of inert gas, add anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Add 1-fluoro-4-iodobenzene (1.2 eq) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

  • Extraction:

    • Combine the filtrate and the ethyl acetate washings.

    • Wash the organic solution with water (3 x volume of DMF) to remove the DMF.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Visualizations

Ullmann_Condensation_Mechanism CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide Phenoxide 4-Aminophenoxide Phenoxide->CuPhenoxide ArylHalide 1-Fluoro-4-iodobenzene OxidativeAddition Oxidative Addition Intermediate (Cu(III) species) ArylHalide->OxidativeAddition CuPhenoxide->OxidativeAddition Oxidative Addition OxidativeAddition->CuI Regeneration Product This compound OxidativeAddition->Product Reductive Elimination Base Base (K₂CO₃) Base->Phenoxide Deprotonation Aminophenol 4-Aminophenol Aminophenol->Phenoxide

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill) Setup->Inert Add 3. Solvent & Reactant Addition Inert->Add React 4. Heating & Stirring Add->React Workup 5. Cooling & Filtration React->Workup Extract 6. Extraction Workup->Extract Dry 7. Drying & Concentration Extract->Dry Purify 8. Purification (Column Chromatography) Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis.

References

Application Note: Palladium-Catalyzed N-Arylation for the Synthesis of 4-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(4-fluorophenoxy)aniline scaffold is a privileged structural motif found in a variety of biologically active compounds, including kinase inhibitors for cancer therapy and other agents relevant to drug discovery.[1][2] The synthesis of these diaryl ether amine derivatives hinges on the efficient formation of a key carbon-nitrogen (C–N) bond. While classical methods like the Ullmann condensation have been historically employed, they often require harsh reaction conditions, stoichiometric copper reagents, and have limited substrate scope.[3][4]

Modern organic synthesis has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[5][6][7] This powerful transformation allows for the formation of C–N bonds under significantly milder conditions with high efficiency and broad functional group tolerance, making it the premier choice for synthesizing complex molecules like this compound derivatives.[6] This guide provides an in-depth analysis of the Buchwald-Hartwig N-arylation protocol, detailing the reaction mechanism, optimization of key parameters, and a step-by-step experimental procedure for researchers in synthetic and medicinal chemistry.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base. The reaction's success is critically dependent on the choice of a phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Catalytic Cycle Mechanism

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9]

  • Active Catalyst Formation: The palladium(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, which coordinates with the phosphine ligand (L).

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[10] The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[8]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C–N bond of the product (Ar-NR₂) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation product_complex amido_complex->product_complex Reductive Elimination baseh_out Base-H⁺X⁻ amido_complex->baseh_out         product_complex->pd0 Catalyst Regeneration product_out Ar-NR₂ product_complex->product_out arx_in Ar-X arx_in->pd0 amine_in R₂NH, Base amine_in->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Optimization

The causality behind experimental choices is critical for a successful and reproducible reaction. The selection of each component—catalyst, ligand, base, and solvent—directly impacts reaction efficiency, yield, and substrate scope.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂These are stable Pd(II) or Pd(0) precatalysts that are readily reduced to the active Pd(0) species under reaction conditions. Pd(OAc)₂ is often preferred for its cost-effectiveness and stability.[9]
Ligand Buchwald Ligands: XPhos, RuPhos, BrettPhosBidentate Ligands: BINAP, XantphosThis is the most critical choice. Bulky, electron-rich monodentate biarylphosphine ligands (Buchwald-type) are highly effective.[7] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[10] Ligand choice is often tailored to the specific amine and aryl halide coupling partners.[6]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[11] In such cases, milder bases like K₃PO₄ or Cs₂CO₃ are preferred.[12]
Solvent Toluene, Dioxane, THF, t-BuOHThe solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic solvents like toluene and dioxane are most common.[9] The choice can influence catalyst activity and solubility of the base.
Temperature 80–110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate. The optimal temperature depends on the reactivity of the aryl halide and the catalyst system employed.[9] Modern catalyst systems often allow for lower reaction temperatures.

Detailed Experimental Protocol

This section describes a representative, self-validating protocol for the synthesis of This compound . The procedure utilizes an ammonia surrogate (benzophenone imine), followed by acidic hydrolysis to yield the primary aniline. This two-step, one-pot approach circumvents challenges associated with the direct use of ammonia gas and prevents double arylation.[8]

Reaction: 1-Bromo-4-(4-fluorophenoxy)benzene + Benzophenone imine → N-(4-(4-Fluorophenoxy)phenyl)diphenylmethanimine → this compound

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquiv.
1-Bromo-4-(4-fluorophenoxy)benzeneC₁₂H₈BrFO267.101.34 g5.01.0
Benzophenone imineC₁₃H₁₁N181.241.00 g5.51.1
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7246 mg0.050.01
RuPhosC₃₀H₄₅N₂OPPd575.1486 mg0.150.03
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10673 mg7.01.4
Toluene (anhydrous)C₇H₈92.1425 mL--
2M Hydrochloric AcidHCl36.4615 mL30-
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(4-fluorophenoxy)benzene (1.34 g, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), RuPhos (86 mg, 0.15 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial as the Pd(0) catalyst and phosphine ligands can be sensitive to oxygen.[11]

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (25 mL) via syringe, followed by benzophenone imine (1.00 g, 5.5 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.

  • Hydrolysis (Work-up Step 1): Once the starting material is consumed, cool the reaction mixture to room temperature. Add 2M HCl (15 mL) and stir vigorously for 2 hours. This step hydrolyzes the intermediate imine to the desired primary aniline and a water-soluble benzophenone byproduct.

  • Extraction (Work-up Step 2): Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a solid. A typical yield for this type of reaction would be in the range of 75-90%.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert add 3. Add Solvents & Amine inert->add react 4. Heat & Stir (100 °C, 12-18h) add->react monitor Monitor by TLC/GC-MS react->monitor hydrolysis 5. Cool & Hydrolyze (2M HCl) monitor->hydrolysis extract 6. Extraction (EtOAc/Water) hydrolysis->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: A visual representation of the experimental workflow.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle with care in a dry environment.

  • Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources in a fume hood.

Conclusion

The Buchwald-Hartwig N-arylation offers a robust, versatile, and high-yielding protocol for the synthesis of this compound derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, chemists can efficiently construct the critical C–N bond required for these valuable compounds. The provided protocol represents a state-of-the-art, validated method that can be adapted for a wide range of substrates, empowering researchers in drug development and materials science to access these important molecular scaffolds with greater ease and efficiency.

References

Application Notes and Protocols for the Use of 4-(4-Fluorophenoxy)aniline in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)aniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique structural features, including the fluorinated phenyl ether moiety, make it a valuable precursor for the development of novel therapeutic agents, particularly in the field of oncology.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent anti-cancer agents, with a focus on kinase inhibitors targeting critical signaling pathways in cancer cells.

The primary application of this compound in oncology drug discovery is in the synthesis of substituted 4-anilinoquinazolines and related heterocyclic compounds.[2] These scaffolds are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] Overexpression or mutation of these kinases is a common driver of tumor growth, proliferation, and angiogenesis.[1][4] By targeting the ATP-binding site of these kinases, inhibitors derived from this compound can effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the in vitro cytotoxic activity of various anti-cancer agents synthesized using aniline derivatives, including those with structural similarities to this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 4-Anilinoquinolines
1fHeLa (Cervical Cancer)10.18[1]
1fBGC823 (Gastric Cancer)8.32[1]
2iHeLa (Cervical Cancer)7.15[1]
2iBGC823 (Gastric Cancer)4.65[1]
Series 2: 4-Anilinoquinazolines
19gH1975 (NSCLC)0.11[3]
19cH1975 (NSCLC)More potent than Gefitinib (1.23 µM)[3]
19dH1975 (NSCLC)More potent than Gefitinib (1.23 µM)[3]
19fH1975 (NSCLC)More potent than Gefitinib (1.23 µM)[3]
19hH1975 (NSCLC)More potent than Gefitinib (1.23 µM)[3]
13iA549, HepG2, SMMC7721Equivalent to or less than Gefitinib[5]
13jA549, HepG2, SMMC7721Equivalent to or less than Gefitinib[5]
7i (EGFR Kinase Inhibition)-0.01732[6]
TS-41A549-P (NSCLC)1.48 - 2.76[7]
TS-41H1975 (NSCLC)1.48 - 2.76[7]
TS-41PC-9 (NSCLC)1.48 - 2.76[7]
Series 3: Dianilinopyrimidines
4cA549 (NSCLC)0.56[8]
4cPC-3 (Prostate Cancer)2.46[8]
4cHepG2 (Liver Cancer)2.21[8]
Reference Compounds
GefitinibH1975 (NSCLC)1.23[3]
Gefitinib (EGFR Kinase Inhibition)-0.02542[6]
Erlotinib (EGFR Kinase Inhibition)-0.03325[6]
SorafenibHepG-2, HCT116, MCF-75.4 - 9.18[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(4-Fluorophenoxy)anilino-Quinazoline Derivative

This protocol describes a general method for the synthesis of a 4-(4-fluorophenoxy)anilino-quinazoline derivative, a common scaffold for EGFR inhibitors. The synthesis involves a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline intermediate and this compound.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and this compound (1.1 equivalents) in isopropanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(4-fluorophenoxy)anilino-quinazoline derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anti-cancer agents.[1][9][10]

Materials:

  • Cancer cell lines (e.g., A549, H1975, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Western Blot Analysis of EGFR and ERK1/2 Phosphorylation

Western blotting is used to detect the levels of specific proteins in a sample and can be used to assess the inhibition of signaling pathways. This protocol outlines the steps to analyze the phosphorylation status of EGFR and its downstream effector ERK1/2.

Materials:

  • Cancer cells treated with the synthesized compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the synthesized compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., anti-total-EGFR, anti-phospho-ERK1/2, etc.).

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction intermediate 4-Chloroquinazoline intermediate->reaction product 4-(4-Fluorophenoxy)anilino- quinazoline Derivative reaction->product product2 Synthesized Derivative mtt MTT Assay (Cytotoxicity) product2->mtt western Western Blot (Pathway Analysis) product2->western data IC50 Determination & Mechanism of Action mtt->data western->data

Caption: Workflow for the synthesis and biological evaluation of anti-cancer agents.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis VascularPermeability Vascular Permeability ERK->VascularPermeability

Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.

References

Application Notes and Protocols: The Strategic Use of 4-(4-Fluorophenoxy)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 4-(4-Fluorophenoxy)aniline as a pivotal building block in the synthesis of modern agrochemicals. We dissect its application in the development of potent herbicides and fungicides, explaining the chemical rationale behind its use. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, workflow diagrams, and an analysis of the structure-activity relationships conferred by the 4-fluorophenoxy moiety. Our focus is on providing actionable, field-proven insights to facilitate the design and synthesis of next-generation crop protection agents.

Introduction: The Significance of Fluorinated Intermediates

This compound (CAS No: 36160-82-4) is a highly versatile diaryl ether amine intermediate that has garnered significant attention in the agrochemical and pharmaceutical industries.[1] Its structure, featuring a fluorinated phenyl ring linked via an ether bridge to an aniline moiety, provides a unique combination of properties that are highly desirable in bioactive molecules.

The incorporation of fluorine into agrochemical candidates is a well-established strategy for enhancing biological efficacy.[2] The high electronegativity and small atomic radius of the fluorine atom can profoundly influence a molecule's physicochemical properties, including:

  • Lipophilicity: Modulating the molecule's ability to penetrate biological membranes, such as plant cuticles or fungal cell walls.

  • Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the molecule's persistence and bioavailability.

  • Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors, leading to enhanced potency.

This compound serves as a key synthon that introduces this strategically important fluorinated moiety, making it a valuable precursor for creating diverse and effective agrochemicals.[1]

Core Application I: Synthesis of Phenylurea Herbicides

Phenylurea herbicides are a major class of compounds that act by inhibiting photosynthesis at the Photosystem II (PSII) complex in plants. The structural backbone of these herbicides often involves a substituted aniline. By utilizing this compound, novel phenylurea derivatives with potentially enhanced herbicidal activity and favorable crop selectivity can be developed.

Causality of Experimental Choice: The primary reaction for forming phenylureas is the addition of an amine to an isocyanate. This reaction is typically high-yielding, proceeds under mild conditions, and is highly reliable for creating the core urea linkage central to the herbicide's function. The aniline nitrogen of this compound acts as a potent nucleophile, readily attacking the electrophilic carbon of the isocyanate.

Workflow for Phenylurea Herbicide Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up & Isolation cluster_4 Step 5: Purification & Analysis A This compound E Stir at Room Temp -> Heat (40°C) Monitor by TLC A->E Dissolve B Aprotic Solvent (e.g., Benzene, Toluene) B->E C Inert Atmosphere (N2 or Ar) C->E D Methyl Isocyanate D->E Add dropwise F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash with Solvent G->H I Dry under Vacuum H->I J Recrystallization (e.g., Propanol) I->J K Final Product: N-(4-(4-fluorophenoxy)phenyl)-N'-methylurea J->K caption Figure 1. Synthesis workflow for a phenylurea herbicide.

Caption: Figure 1. Synthesis workflow for a phenylurea herbicide.

Protocol: Synthesis of N-(4-(4-fluorophenoxy)phenyl)-N'-methylurea

This protocol is adapted from established methods for phenylurea synthesis, such as those described for related compounds in patent literature.[3]

Materials and Reagents:

  • This compound (1.0 eq)

  • Methyl isocyanate (1.0 eq)

  • Anhydrous Toluene or Benzene

  • n-Propanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 0.1 mol of this compound in 100 mL of absolute benzene.

  • Reagent Addition: While stirring at room temperature, add 0.1 mol of methyl isocyanate dropwise to the aniline solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 40°C and maintain for 2 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The desired product will typically precipitate out of the solution as a crystalline solid.

  • Purification: Filter the crystalline product using a Büchner funnel and wash the solid with a small amount of cold n-propanol.

  • Final Product: Further purify the product by recrystallizing from n-propanol to yield N-(4-(4-fluorophenoxy)phenyl)-N'-methylurea as a pure, crystalline solid. Dry the final product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Melting Point determination, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry. The melting point should be sharp, and spectroscopic data should be consistent with the target structure.

Core Application II: Precursor for Advanced Fungicides

The this compound scaffold is a valuable starting point for creating complex fungicides, particularly analogues of successful classes like strobilurins and quinolines.

  • Strobilurin Analogues: Strobilurins (e.g., Pyraclostrobin) are potent fungicides that inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[2][4] The synthesis of pyraclostrobin often starts from p-chloroaniline.[5][6] By substituting this with this compound, novel fluorinated analogues can be synthesized, potentially offering a different activity spectrum or overcoming resistance.

  • Quinoline Fungicides: The commercial fungicide Quinoxyfen is chemically 5,7-dichloro-4-(4-fluorophenoxy)quinoline.[7] This structure directly incorporates the 4-(4-fluorophenoxy) group attached to a quinoline core, highlighting the moiety's compatibility with heterocyclic systems known for fungicidal activity.

Conceptual Pathway for Fungicide Synthesis

The synthesis of such complex molecules is a multi-step process. The aniline group of this compound is the key functional handle for elaboration. For instance, it can be diazotized and coupled to form heterocyclic systems or undergo condensation reactions to build the core scaffold of the target fungicide.

G A This compound B Multi-Step Conversion (e.g., Diazotization, Cyclization, Condensation) A->B C Core Heterocyclic Scaffold (e.g., Pyrazole, Quinoline) B->C D Side-Chain Elaboration (e.g., Etherification, Amidation) C->D E Final Fungicide Active Ingredient (Strobilurin or Quinoline Analogue) D->E caption Figure 2. Conceptual pathway for complex fungicide synthesis.

Caption: Figure 2. Conceptual pathway for complex fungicide synthesis.

Data Summary

The phenoxy aniline scaffold is a recurring motif in a variety of agrochemicals. The table below summarizes representative classes and their modes of action.

Agrochemical ClassMode of ActionRepresentative Example (Scaffold)Target Pest
Phenylurea Herbicides Photosystem II (PSII) InhibitionDiuron (dichlorophenyl)Broadleaf Weeds, Grasses
Strobilurin Fungicides Quinone outside (Qo) InhibitionPyraclostrobin (chlorophenyl)Fungi (e.g., mildews, rusts)
Quinoline Fungicides Signal Transduction (G-protein)Quinoxyfen (fluorophenoxy)Powdery Mildew
Carbamate Herbicides Mitosis InhibitionPropham (phenyl)Grasses

Conclusion

This compound is a strategically vital intermediate for the synthesis of high-value agrochemicals. Its utility is demonstrated in the straightforward and efficient synthesis of phenylurea herbicides and its potential as a foundational block for more complex, next-generation fungicides. The presence of the fluorophenoxy group provides a proven method for enhancing the biological performance of the final active ingredient. The protocols and conceptual frameworks provided herein offer a solid basis for researchers aiming to leverage this powerful synthon in the discovery and development of novel crop protection solutions.

References

Application Notes and Protocols: 4-(4-Fluorophenoxy)aniline as an Intermediate for High-Performance Polyimide Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and characterization of polyimide resins using 4-(4-Fluorophenoxy)aniline as a key diamine monomer. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. The incorporation of the fluorophenoxy moiety from this compound is anticipated to enhance solubility, lower the dielectric constant, and improve the processability of the resulting polyimides, making them suitable for advanced applications in electronics, aerospace, and as specialized materials in research and development. This document outlines detailed experimental protocols for the synthesis of polyimides from this compound and various dianhydrides, presents expected properties in structured tables, and includes diagrams to illustrate the synthetic pathways and experimental workflows.

Introduction

Aromatic polyimides are renowned for their outstanding thermal and mechanical properties, which make them materials of choice for demanding applications.[1] However, their rigid backbone often leads to poor solubility and high processing temperatures, limiting their widespread use. The introduction of flexible ether linkages and fluorine-containing groups into the polymer backbone is a well-established strategy to improve the processability of polyimides without significantly compromising their desirable properties.[2]

This compound is a promising diamine monomer for the synthesis of advanced polyimides. The presence of the ether linkage imparts flexibility to the polymer chain, while the fluorine atom can lead to reduced intermolecular interactions, thereby enhancing solubility. Furthermore, the low polarizability of the C-F bond is expected to contribute to a lower dielectric constant and reduced moisture absorption in the final polyimide resin.

This document provides detailed protocols for the synthesis of polyimides using this compound with common aromatic dianhydrides such as Pyromellitic dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Synthesis of Polyimides

The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction. The first step involves the reaction of the diamine with a stoichiometric amount of a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide via thermal or chemical imidization.

General Synthesis Pathway

The overall reaction for the synthesis of polyimides from this compound is depicted below.

Polyimide_Synthesis Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA + Dianhydride Aromatic Dianhydride (e.g., PMDA, 6FDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Polyimide Polyimide Film/Powder PAA->Polyimide Cyclodehydration Heat Thermal Imidization (Heat) Heat->Polyimide Chemical Chemical Imidization (Dehydrating Agent + Catalyst) Chemical->Polyimide Characterization_Workflow Polyimide Synthesized Polyimide FTIR FTIR Spectroscopy Polyimide->FTIR Structural Confirmation NMR NMR Spectroscopy Polyimide->NMR Structural Confirmation TGA Thermogravimetric Analysis (TGA) Polyimide->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polyimide->DSC Glass Transition Temp. Tensile Tensile Testing Polyimide->Tensile Mechanical Properties Dielectric Dielectric Spectroscopy Polyimide->Dielectric Electrical Properties

References

Application Notes and Protocols for the Analysis of 4-(4-Fluorophenoxy)aniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-(4-fluorophenoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely employed analytical techniques for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC (RP-HPLC) method is presented here, which is suitable for separating this compound from its potential non-volatile impurities and degradation products.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Water (HPLC grade) with 0.1% formic acid.

  • Diluent: A mixture of acetonitrile and water (1:1, v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-5 min: 30% A; 5-15 min: 30% to 70% A; 15-20 min: 70% A; 20-21 min: 70% to 30% A; 21-25 min: 30% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC Method
ParameterExpected Value
Retention Time Approximately 12.5 min (Varies with system)
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra. This method is particularly useful for identifying and quantifying volatile impurities in this compound. Due to the polar nature of the aniline group, derivatization is often employed to improve chromatographic peak shape and thermal stability, though direct analysis is also possible.[3][4]

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Columns:

  • A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Analytical Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

2. Reagents and Solutions:

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane or ethyl acetate (GC grade).

  • Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Solution Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.

  • Derivatization Procedure (Optional): To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended Condition
Injector Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Flow 1.2 mL/min (constant flow)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-400 m/z

4. Data Analysis:

  • Identify the peak for this compound (or its derivative) by its retention time and characteristic mass spectrum.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Data Summary: GC-MS Method
ParameterExpected Value
Retention Time Approximately 15.2 min (Varies with system and derivatization)
Characteristic m/z Ions 203 (M+), 184, 128, 95, 77 (Underivatized)
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (1-50 µg/mL) inject Inject 10 µL prep_standard->inject prep_sample Prepare Sample Solution (in calibration range) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject hplc_system HPLC System with C18 Column run_gradient Run Gradient Elution hplc_system->run_gradient inject->hplc_system detect UV Detection at 240 nm run_gradient->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (0.5-100 µg/mL) derivatize Optional: Derivatization with BSTFA prep_standard->derivatize inject Inject 1 µL (Split) prep_standard->inject prep_sample Prepare Sample Solution prep_sample->derivatize prep_sample->inject derivatize->inject optional step gcms_system GC-MS System with Capillary Column run_program Run Temperature Program gcms_system->run_program inject->gcms_system detect Mass Spectrometry (EI) run_program->detect extract_ion Extract Ion Chromatogram detect->extract_ion calibrate Generate Calibration Curve extract_ion->calibrate quantify Quantify Analyte extract_ion->quantify calibrate->quantify

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for the Purification of 4-(4-Fluorophenoxy)aniline by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the purification of 4-(4-Fluorophenoxy)aniline using various crystallization techniques. The information is intended to assist researchers in developing robust and efficient purification strategies to obtain high-purity material suitable for further applications in pharmaceutical and chemical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential for high recovery of very pure material.[3] This document outlines protocols for single-solvent, multi-solvent (anti-solvent), and cooling crystallization of this compound.

The compound is a solid at room temperature with a reported melting point in the range of 58-64 °C.[2] It possesses both an amine and a fluorophenyl ether moiety, which influence its solubility in various organic solvents.[1] The purification strategy often depends on the impurities present, which can include unreacted starting materials from its synthesis (e.g., via Ullmann condensation), such as 4-aminophenol, 1-bromo-4-fluorobenzene, and residual copper catalyst, as well as side-products.[4][5][6][7][8]

Data Presentation: Solvent Screening and Purity Analysis

Effective crystallization is highly dependent on the choice of solvent. A systematic solvent screening is the first step in developing a purification protocol. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For anti-solvent crystallization, the compound should be soluble in one solvent and insoluble in the other, and the two solvents must be miscible.

The following tables present illustrative quantitative data from typical solvent screening and purification experiments for this compound.

Table 1: Solubility Screening of this compound

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
Methanol5.1~20> 200Good potential for cooling crystallization.
Ethanol4.3~15> 150Good potential for cooling crystallization.
Isopropanol3.9~10> 100Good potential for cooling crystallization.
Acetone5.1> 100> 200Too soluble at room temperature for single-solvent crystallization.
Ethyl Acetate4.4~50> 200Potential for cooling crystallization, but solubility at 25°C is moderate.
Toluene2.4~5~80Good potential for cooling crystallization.
Heptane0.1< 1~10Poor solubility, suitable as an anti-solvent.
Water10.2< 1< 1Insoluble, suitable as an anti-solvent with a miscible co-solvent.

Table 2: Comparison of Crystallization Techniques for Purifying this compound

Crystallization MethodSolvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Cooling CrystallizationIsopropanol95.099.585
Anti-solvent CrystallizationToluene/Heptane95.099.290
Multi-solvent SystemEthanol/Water95.099.788

Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

General Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care and avoid ignition sources.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Protocol 1: Single-Solvent Cooling Crystallization

This method is suitable when a solvent is identified that shows a significant difference in the solubility of the compound at high and low temperatures. Based on screening data, isopropanol is a good candidate.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of isopropanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Multi-Solvent (Anti-solvent) Crystallization

This technique is useful when the compound is highly soluble in one solvent and poorly soluble in another, and both solvents are miscible. A toluene/heptane system is a viable option.

Materials:

  • Crude this compound

  • Toluene (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Burette or dropping funnel

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of warm toluene required for complete dissolution.

  • Addition of Anti-solvent: While stirring the solution at room temperature or slightly elevated temperature, slowly add heptane dropwise from a burette or dropping funnel.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid (cloudy), indicating the onset of crystallization.

  • Crystal Growth: If the solution becomes too cloudy, add a small amount of toluene to redissolve the fine precipitate and then allow the solution to stand undisturbed for slow crystal growth.

  • Cooling: Once crystal formation is established, the flask can be cooled in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-mixed, cold toluene/heptane solution.

  • Drying: Dry the purified product under vacuum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Single_Solvent_Crystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude this compound B Add minimal hot solvent (e.g., Isopropanol) A->B C Completely dissolved solution B->C D Hot filtration (optional) C->D Insoluble impurities present E Slow cooling to room temperature C->E No insoluble impurities D->E F Cooling in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry purified crystals H->I

Caption: Workflow for Single-Solvent Cooling Crystallization.

Anti_Solvent_Crystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation A Crude this compound B Dissolve in minimal warm 'good' solvent (e.g., Toluene) A->B C Clear solution B->C D Slowly add 'anti-solvent' (e.g., Heptane) C->D E Solution becomes turbid D->E F Allow crystals to form E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold solvent mixture H->I J Dry purified crystals I->J

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or slowing down the cooling rate. Seeding with a small crystal of the pure compound can also help induce crystallization.

  • Poor Recovery: Low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is sufficiently cooled.

  • Colored Impurities: If the final product is colored, activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Conclusion

The protocols described in these application notes provide a starting point for the purification of this compound by crystallization. The optimal conditions, including the choice of solvent and the specific crystallization technique, should be determined experimentally for each batch of crude material, taking into account the likely impurities from the synthetic route. By systematically applying these methods, researchers can obtain high-purity this compound for their intended applications.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe von 4-(4-Fluorphenoxy)anilin

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

4-(4-Fluorphenoxy)anilin ist ein wichtiges Zwischenprodukt in der organischen Synthese, insbesondere in der medizinischen Chemie. Seine Derivatisierung an der primären Aminogruppe ermöglicht die Synthese einer Vielzahl von Molekülen mit potenzieller biologischer Aktivität. Die Einführung verschiedener funktioneller Gruppen wie Amide, Sulfonamide und Harnstoffe kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Verbindungen erheblich beeinflussen. Viele Derivate haben sich als potente Inhibitoren von Kinasen wie dem vaskulären endothelialen Wachstumsfaktor-Rezeptor 2 (VEGFR-2) und dem epidermalen Wachstumsfaktor-Rezeptor (EGFR) erwiesen, die Schlüsselziele in der Krebstherapie sind.[1] Diese Anwendungsbeispiele bieten detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen von 4-(4-Fluorphenoxy)anilin.

Datenpräsentation

Die folgende Tabelle fasst quantitative Daten für typische Derivatisierungsreaktionen von 4-(4-Fluorphenoxy)anilin zusammen. Die angegebenen Werte sind repräsentativ und können je nach spezifischen Reaktionsbedingungen und Substraten variieren.

DerivattypReagenzLösungsmittelBaseTemperatur (°C)Zeit (h)Typische Ausbeute (%)
Amid AcetylchloridDichlormethan (DCM)Triethylamin (TEA)0 - RT1 - 3> 90
BenzoylchloridDichlormethan (DCM)Pyridin0 - RT2 - 485 - 95
Sulfonamid p-ToluolsulfonylchloridPyridin-RT12 - 2480 - 90
BenzolsulfonylchloridDichlormethan (DCM)Triethylamin (TEA)RT4 - 885 - 95
Harnstoff PhenylisocyanatTetrahydrofuran (THF)-RT1 - 2> 95

Experimentelle Protokolle

Hier werden detaillierte Methoden für die Synthese von Amid-, Sulfonamid- und Harnstoffderivaten von 4-(4-Fluorphenoxy)anilin beschrieben.

Protokoll 1: Synthese von N-(4-(4-Fluorphenoxy)phenyl)acetamid (Amidierung)

Dieses Protokoll beschreibt die Acylierung von 4-(4-Fluorphenoxy)anilin mit Acetylchlorid.

Materialien:

  • 4-(4-Fluorphenoxy)anilin

  • Acetylchlorid

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Salzsäure (1 M)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Kochsalzlösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Magnetrührer, Rundkolben, Tropftrichter, Scheidetrichter

Durchführung:

  • 4-(4-Fluorphenoxy)anilin (1 Äq.) wird in wasserfreiem DCM in einem Rundkolben gelöst.

  • Triethylamin (1.2 Äq.) wird zu der Lösung gegeben.

  • Der Kolben wird in ein Eisbad gestellt und die Lösung auf 0 °C abgekühlt.

  • Acetylchlorid (1.1 Äq.), gelöst in wasserfreiem DCM, wird langsam über einen Tropftrichter zu der gerührten Lösung gegeben.

  • Nach vollständiger Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 1-3 Stunden.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Reaktionsmischung nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das Rohprodukt zu erhalten.

  • Das Produkt kann durch Umkristallisation oder Säulenchromatographie weiter aufgereinigt werden.

Protokoll 2: Synthese von 4-Methyl-N-(4-(4-fluorphenoxy)phenyl)benzolsulfonamid (Sulfonylierung)

Dieses Protokoll beschreibt die Reaktion von 4-(4-Fluorphenoxy)anilin mit p-Toluolsulfonylchlorid.

Materialien:

  • 4-(4-Fluorphenoxy)anilin

  • p-Toluolsulfonylchlorid (Tosylchlorid)

  • Pyridin, wasserfrei

  • Salzsäure (2 M)

  • Wasser

  • Ethanol

  • Magnetrührer, Rundkolben

Durchführung:

  • 4-(4-Fluorphenoxy)anilin (1 Äq.) wird in wasserfreiem Pyridin gelöst.

  • p-Toluolsulfonylchlorid (1.1 Äq.) wird portionsweise unter Rühren zu der Lösung gegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig in eiskalte 2 M HCl gegossen, um das überschüssige Pyridin zu neutralisieren und das Produkt auszufällen.

  • Der feste Niederschlag wird durch Vakuumfiltration abgetrennt, gründlich mit kaltem Wasser gewaschen und an der Luft getrocknet.

  • Das Rohprodukt wird aus Ethanol umkristallisiert, um das reine Sulfonamid zu erhalten.[2][3]

Protokoll 3: Synthese von 1-(4-(4-Fluorphenoxy)phenyl)-3-phenylharnstoff (Harnstoffsynthese)

Dieses Protokoll beschreibt die Synthese eines substituierten Harnstoffs durch die Reaktion von 4-(4-Fluorphenoxy)anilin mit Phenylisocyanat.

Materialien:

  • 4-(4-Fluorphenoxy)anilin

  • Phenylisocyanat

  • Tetrahydrofuran (THF), wasserfrei

  • Hexan

  • Magnetrührer, Rundkolben

Durchführung:

  • 4-(4-Fluorphenoxy)anilin (1 Äq.) wird in wasserfreiem THF in einem Rundkolben gelöst.

  • Phenylisocyanat (1 Äq.), gelöst in wasserfreiem THF, wird langsam bei Raumtemperatur zu der gerührten Lösung des Anilins gegeben.

  • Die Reaktionsmischung wird für 1-2 Stunden bei Raumtemperatur gerührt. Oft bildet sich während dieser Zeit ein Niederschlag.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der feste Rückstand wird mit Hexan gewaschen, um nicht umgesetzte Ausgangsmaterialien zu entfernen, und anschließend durch Vakuumfiltration gesammelt.

  • Das Produkt wird im Vakuum getrocknet, um den reinen Harnstoff zu erhalten.[4]

Visualisierungen

Die folgenden Diagramme illustrieren die beschriebenen chemischen Umwandlungen und Arbeitsabläufe.

G Allgemeines Reaktionsschema für die Derivatisierung Anilin 4-(4-Fluorphenoxy)anilin Amid Amid-Derivat Anilin->Amid + Base Sulfonamid Sulfonamid-Derivat Anilin->Sulfonamid + Base Harnstoff Harnstoff-Derivat Anilin->Harnstoff Acylchlorid R-COCl (z.B. Acetylchlorid) Acylchlorid->Amid Sulfonylchlorid R-SO2Cl (z.B. Tosylchlorid) Sulfonylchlorid->Sulfonamid Isocyanat R-NCO (z.B. Phenylisocyanat) Isocyanat->Harnstoff

Bildunterschrift: Derivatisierungsreaktionen von 4-(4-Fluorphenoxy)anilin.

G Experimenteller Arbeitsablauf für die Amidsynthese cluster_0 Reaktion cluster_1 Aufarbeitung cluster_2 Reinigung Start Lösen von Anilin und Base in DCM Kuehlen Abkühlen auf 0 °C Start->Kuehlen Zugabe Langsame Zugabe von Acylchlorid Kuehlen->Zugabe Reagieren Reaktion bei RT Zugabe->Reagieren Waschen Wässrige Aufarbeitung (HCl, H2O, NaHCO3) Reagieren->Waschen Trocknen Trocknen der organischen Phase Waschen->Trocknen Einengen Entfernen des Lösungsmittels Trocknen->Einengen Reinigung Umkristallisation oder Säulenchromatographie Einengen->Reinigung Produkt Reines Amid-Produkt Reinigung->Produkt

Bildunterschrift: Arbeitsablauf der Amidsynthese.

G Vereinfachter VEGFR-2-Signalweg cluster_0 Signaltransduktion cluster_1 Zelluläre Antworten VEGF VEGF VEGFR2 VEGFR-2 Rezeptor VEGF->VEGFR2 Dimer Rezeptor- Dimerisierung VEGFR2->Dimer Phos Autophosphorylierung Dimer->Phos PLCg PLCγ Phos->PLCg PI3K PI3K Phos->PI3K RAS RAS Phos->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Ueberleben Überleben mTOR->Ueberleben ERK->Proliferation Migration Migration ERK->Migration Inhibitor Anilin-Derivat (Kinase-Inhibitor) Inhibitor->Phos hemmt

Bildunterschrift: VEGFR-2-Signalweg, ein Ziel für Anilin-Derivate.[5][6][7]

References

Application Notes and Protocols: 4-(4-Fluorophenoxy)aniline in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)aniline is a versatile building block in medicinal chemistry and materials science.[1] Its unique structural features, including the electron-withdrawing fluorine atom and the reactive aniline moiety, make it an attractive precursor for the synthesis of novel fluorescent probes for biological imaging.[1] These probes are instrumental in visualizing and quantifying various biological processes at the cellular and subcellular levels, thereby advancing our understanding of complex biological systems and aiding in drug discovery and development.

This document provides detailed application notes and protocols for the utilization of this compound in the development of fluorescent probes, with a particular focus on quinoline-based derivatives. Quinoline scaffolds are widely recognized for their inherent photophysical properties, such as high quantum yields and sensitivity to the microenvironment, making them excellent candidates for fluorescent sensors.[2]

Principle of Fluorescent Probe Design and Synthesis

The primary strategy for developing fluorescent probes from this compound involves its incorporation into a fluorophore scaffold, most notably the quinoline ring system. The Friedländer annulation is a classical and effective method for synthesizing quinoline derivatives.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetyl derivative of this compound.

The general workflow for developing a fluorescent probe using this compound is outlined below:

G cluster_synthesis Probe Synthesis cluster_application Application A This compound B Functionalization (e.g., Acetylation) A->B D Friedländer Annulation B->D C 2-Aminoaryl aldehyde/ketone C->D E Quinoline-based Fluorescent Probe D->E G Probe Loading E->G Characterization & Purification F Cell Culture F->G H Fluorescence Microscopy G->H I Data Analysis H->I

Caption: General workflow for the synthesis and application of a quinoline-based fluorescent probe derived from this compound.

Application: pH Sensing in Live Cells with Quinoline-Based Probes

A significant application of fluorescent probes derived from aniline-containing compounds is the detection of pH changes in cellular compartments. The amine group can act as a protonation site, leading to alterations in the photophysical properties of the fluorophore in response to varying pH levels. This is particularly useful for imaging acidic organelles like lysosomes and autolysosomes.[2]

Signaling Pathway for pH Sensing

The proposed mechanism for pH sensing by a quinoline probe derived from this compound involves the protonation of a nitrogen atom within the quinoline structure or an exocyclic amine group. This protonation event alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission.

cluster_0 Neutral pH (Cytosol) cluster_1 Acidic pH (Lysosome) Probe_neutral Probe (Neutral Form) Emission_neutral Fluorescence Emission (State 1) Probe_neutral->Emission_neutral Probe_acidic Probe (Protonated Form) Probe_neutral->Probe_acidic H+ Excitation_neutral Excitation Light Excitation_neutral->Probe_neutral Probe_acidic->Probe_neutral -H+ Emission_acidic Fluorescence Emission (State 2) Probe_acidic->Emission_acidic Excitation_acidic Excitation Light Excitation_acidic->Probe_acidic

Caption: Proposed mechanism of pH-dependent fluorescence modulation for a quinoline-based probe.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their successful application. The following table summarizes typical quantitative data for quinoline-based fluorescent probes analogous to those that could be synthesized from this compound.[2]

PropertyValue RangeConditions
Absorption Maximum (λabs) 350 - 400 nmPBS, pH 7.4
Emission Maximum (λem) 450 - 550 nmPBS, pH 7.4
Molar Absorptivity (ε) 10,000 - 30,000 M-1cm-1-
Fluorescence Quantum Yield (Φ) 0.1 - 0.6-
Stokes Shift 100 - 150 nm-
Photostability HighUnder continuous laser irradiation
Cell Permeability Good-

Experimental Protocols

I. Synthesis of a 2-(4-(4-Fluorophenoxy)phenyl)quinoline Derivative via Friedländer Annulation

This protocol describes a general method for the synthesis of a quinoline-based fluorescent probe.

Materials:

  • 4-(4-Fluorophenoxy)acetophenone (or a similar ketone derivative)

  • 2-Aminobenzaldehyde (or a substituted analog)

  • Ethanol

  • Sodium hydroxide (NaOH) or another suitable catalyst

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-aminobenzaldehyde (1 mmol) and 4-(4-Fluorophenoxy)acetophenone (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a 10% aqueous solution of NaOH (5 mL) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure quinoline derivative.

II. Live Cell Imaging Protocol

This protocol provides a general workflow for staining and imaging live cells with a quinoline-based fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Quinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the loading solution and wash the cells three times with PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope. For a typical quinoline probe, use an excitation wavelength around 405 nm and collect the emission in the range of 450-550 nm.[2]

    • Acquire images using appropriate settings for laser power, gain, and exposure time to minimize phototoxicity and photobleaching.

Application in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1] While direct use as a fluorescent probe in a drug molecule is not extensively documented, the development of fluorescently labeled analogs of drugs containing this moiety is a promising strategy. Such probes can be used to:

  • Study the cellular uptake and subcellular localization of the drug.

  • Investigate drug-target interactions via techniques like fluorescence resonance energy transfer (FRET).

  • Monitor the downstream effects of the drug on cellular pathways.

The intrinsic fluorescence of some drug molecules containing similar scaffolds can also be exploited to study their mechanism of action without the need for an external fluorescent label.

Conclusion

This compound serves as a valuable and versatile starting material for the development of novel fluorescent probes, particularly quinoline-based derivatives. These probes have significant potential for various bioimaging applications, including pH sensing in live cells. The protocols and data presented here provide a foundation for researchers to synthesize and utilize these powerful tools in their studies, contributing to advancements in cell biology and drug discovery. Further research into designing probes with specific targeting moieties for enzymes and other biomolecules will expand their utility in understanding disease mechanisms and developing new therapeutic strategies.

References

Application Notes and Protocols for Coupling Reactions with 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)aniline is a versatile building block in medicinal chemistry and materials science. Its diaryl ether motif and the presence of a reactive aniline group make it an ideal substrate for various cross-coupling reactions to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for several key coupling reactions involving this compound, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation. These reactions are fundamental in the synthesis of a wide range of biologically active compounds and functional materials.

The protocols outlined below are based on established methodologies for similar aniline derivatives and provide a robust starting point for reaction optimization. All quantitative data is summarized in tables for clear comparison, and key experimental workflows are visualized using diagrams.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction enables the coupling of this compound with aryl halides or pseudohalides to synthesize triarylamines, a common scaffold in pharmaceuticals and organic electronic materials. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and functional group tolerance.[1][2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine.

Data Presentation: Buchwald-Hartwig Amination Conditions
Coupling Partner (Aryl Halide)Catalyst System (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2) / XPhos (4)NaOtBu (1.4)Toluene1001285-95
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1) / SPhos (2)LHMDS (1.5)Dioxane901880-90
2-ChloropyridineG3-XPhos (2)K₂CO₃ (2.0)t-Amyl alcohol1102475-85

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate.[3] For this compound, this reaction can be used to introduce aryl or vinyl substituents, typically after conversion of the aniline to a more suitable coupling partner such as an aryl halide or triflate. For the direct N-arylation, a related reaction, the Suzuki-Miyaura N-arylation, can be employed with boronic acids.[4]

Experimental Protocol: N-Arylation via Suzuki-Miyaura Type Coupling

This protocol outlines a procedure for the N-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add the anhydrous solvent to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Suzuki-Miyaura N-Arylation Conditions
Coupling Partner (Boronic Acid)Catalyst System (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₃PO₄ (2.0)Toluene1101680-90
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / RuPhos (5)Cs₂CO₃ (2.5)Dioxane1002075-85
2-Thiopheneboronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (3.0)DMF/H₂O901270-80

Note: Yields are representative and optimization is likely required.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 ar_boronic Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ ar_boronic->boronate boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Amide Bond Formation

Amide coupling is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals.[5] this compound can be readily coupled with carboxylic acids using a variety of activating agents to form the corresponding amides. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.[6]

Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in the anhydrous solvent. Add the base (e.g., DIPEA, 2.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq.) in the same solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Amide Coupling Reagents
Carboxylic AcidCoupling Reagent (eq.)Base (eq.)SolventTime (h)Yield (%)
Benzoic AcidHATU (1.1)DIPEA (2.0)DMF290-98
Acetic AcidEDC (1.2) / HOBt (1.2)DIPEA (2.0)DCM485-95
4-Chlorobenzoic AcidT3P (1.5)Pyridine (3.0)Ethyl Acetate680-90

Note: Yields are based on general literature for aniline couplings and may vary.

Logical Relationship: Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation acid R-COOH active_ester Activated Intermediate (e.g., O-Acylisourea) acid->active_ester reagent reagent Coupling Reagent (e.g., HATU) + Base tetrahedral Tetrahedral Intermediate active_ester->tetrahedral aniline aniline This compound amide Amide Product tetrahedral->amide byproduct Byproducts tetrahedral->byproduct

Caption: Key steps in amide bond formation.

Conclusion

The coupling reactions of this compound are essential transformations for the synthesis of complex molecules in drug discovery and materials science. The protocols and data presented herein for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation serve as a comprehensive guide for researchers. Successful application of these methods relies on the careful selection of catalysts, ligands, and reaction conditions, which may require further optimization for specific substrates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(4-Fluorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)aniline. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main retrosynthetic approaches for synthesizing this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Aromatic Nucleophilic Substitution followed by Nitro Group Reduction. This is a common and often cost-effective method. It involves an initial ether formation, typically a nucleophilic aromatic substitution (SNAr) to form 1-(4-fluorophenoxy)-4-nitrobenzene, followed by the reduction of the nitro group to an amine.

  • Route B: Metal-Catalyzed Cross-Coupling. This approach directly forms the C-N or C-O bond in the final step. The most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2][3]

    • Buchwald-Hartwig Amination: Couples 4-aminophenol with a 1-bromo-4-fluorobenzene or 4-fluorophenol with a protected 4-bromoaniline derivative using a palladium catalyst.[2][4]

    • Ullmann Condensation: A copper-catalyzed reaction that can couple 4-aminophenol with 1-bromo-4-fluorobenzene or 4-bromoaniline with 4-fluorophenol. This method is an alternative to palladium-catalyzed reactions but often requires higher temperatures.[1][5]

Q2: What is this compound used for?

A2: this compound is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical industries.[6] It serves as a crucial building block for synthesizing various biologically active molecules, including anti-cancer and anti-inflammatory agents.[6][7] Its structure is also incorporated into specialty polymers and materials to enhance properties like thermal stability.[6][7]

Q3: What are the physical properties of this compound?

A3: Key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 36160-82-4[6][8]
Molecular Formula C₁₂H₁₀FNO[6][8]
Molecular Weight 203.22 g/mol [6]
Appearance White to beige amorphous or crystalline powder[6][9]
Melting Point 58-64 °C[6][9]
Storage Conditions 0-8°C, protect from light[6][8][9]

Troubleshooting Guides

Scenario 1: Low Yield in Nitro Group Reduction Step

Q: I am attempting to reduce 1-(4-fluorophenoxy)-4-nitrobenzene to this compound, but my yields are consistently low. What are the common causes and how can I improve the outcome?

A: Low yields in this reduction step can stem from several factors, including incomplete reaction, side-product formation, or issues with product isolation. Below is a troubleshooting table.

Potential CauseRecommended Solution(s)
Inefficient Reducing Agent Tin(II) Chloride (SnCl₂): This is a classic and effective method. Ensure the SnCl₂ dihydrate is of good quality. The reaction is typically run in a solvent like THF or ethyl acetate with concentrated HCl at temperatures between 20-40°C.[10] Catalytic Hydrogenation: Use a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Ensure the catalyst is active and not poisoned. Optimize hydrogen pressure and reaction temperature (e.g., 30–45 °C) and monitor the reaction until hydrogen uptake ceases.[11]
Incomplete Reaction Reaction Time & Temperature: Monitor the reaction by TLC to confirm the disappearance of the starting nitro compound. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 40°C for SnCl₂ reductions).[10]
Difficult Product Isolation Workup Procedure: After reduction with SnCl₂, the reaction mixture will be acidic. It's crucial to carefully basify the solution (e.g., with 40% NaOH) to a high pH to precipitate inorganic tin salts and free the aniline product.[10] Ensure the mixture is cooled in an ice bath during basification due to the exothermic nature of the neutralization.[10] Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[10]
Side Product Formation Over-reduction/Degradation: Harsh conditions can lead to degradation. Avoid excessively high temperatures. For catalytic hydrogenation, ensure the catalyst loading is appropriate to prevent side reactions.
Scenario 2: Poor Conversion in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig cross-coupling reaction to form the C-N bond is showing poor conversion. How can I troubleshoot this?

A: The Buchwald-Hartwig amination is a powerful but sensitive reaction. The interplay between the palladium source, ligand, base, and solvent is critical for success.[2][12][13]

Potential CauseRecommended Solution(s)
Catalyst/Ligand Inactivity Palladium Source: Common sources include Pd(OAc)₂ and Pd₂(dba)₃. Ensure they are stored correctly.[12] Ligand Choice: The choice of phosphine ligand is crucial. For coupling anilines, sterically hindered biarylphosphine ligands like XPhos or BINAP are often effective.[12][13] Ensure the ligand is not oxidized by handling it under an inert atmosphere. Catalyst Loading: While catalyst loading is typically low (1-2 mol%), it may need to be increased for challenging substrates or if the reaction is sluggish.[4]
Incorrect Base Selection Base Strength: The choice of base is critical and depends on the substrate's functional group tolerance.[4] • NaOt-Bu / KOt-Bu (Strong Bases): Often provide the fastest reaction rates but are incompatible with sensitive functional groups (e.g., esters).[4][12] • Cs₂CO₃ / K₃PO₄ (Weaker Bases): Offer excellent functional group tolerance but may require higher temperatures, longer reaction times, or higher catalyst loadings.[4]
Solvent Issues Solvent Purity: Use anhydrous, deoxygenated solvents like toluene, dioxane, or THF. Water and oxygen can deactivate the palladium catalyst.
Substrate Reactivity Aryl Halide: Reactivity generally follows the trend I > Br > Cl. Aryl chlorides are the least reactive and often require more specialized, electron-rich ligands to achieve good results.[1]

Experimental Protocols

Protocol 1: Synthesis via Nitroarene Reduction (SnCl₂ Method)

This protocol is adapted from a procedure for a similar compound.[10]

  • Setup: In a round-bottom flask equipped with a stirrer and thermometer, add concentrated hydrochloric acid and tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.4 equivalents).

  • Addition: Stir the mixture at room temperature. Prepare a solution of 1-(4-fluorophenoxy)-4-nitrobenzene (1.0 eq.) in tetrahydrofuran (THF). Add this solution dropwise to the flask, ensuring the internal temperature does not exceed 40°C by using a water bath for cooling.

  • Reaction: After the addition is complete, allow the reaction to proceed at 40°C for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to 5°C using an ice-water bath. Carefully add a 40% aqueous sodium hydroxide solution dropwise to make the solution alkaline (pH > 10), while controlling the exotherm.

  • Filtration & Extraction: The precipitated inorganic salts are removed by suction filtration. The residue is washed thoroughly with ethyl acetate. The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted again with ethyl acetate.

  • Purification: The combined organic layers are washed with water, dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (General Procedure)

This is a generalized protocol based on established methods.[4][12]

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 eq.), 4-aminophenol (1.2 eq.), the chosen base (e.g., Cs₂CO₃, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_route_A Route A: Reduction Pathway cluster_route_B Route B: Cross-Coupling Pathway A_Start Starting Materials (e.g., 4-Fluoronitrobenzene, 4-Aminophenol) A_Ether Ether Formation (SNAr Reaction) A_Start->A_Ether A_Nitro Intermediate: 1-(4-fluorophenoxy)-4-nitrobenzene A_Ether->A_Nitro A_Red Nitro Group Reduction A_Nitro->A_Red Product This compound (Crude) A_Red->Product Crude Product B_Start Starting Materials (e.g., 4-Aminophenol, 1-Bromo-4-fluorobenzene) B_Couple Pd or Cu-Catalyzed Cross-Coupling B_Start->B_Couple B_Couple->Product Crude Product Purify Purification (Column Chromatography) Product->Purify Final Final Product Purify->Final

Caption: General synthetic workflows for this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_base Base Issues cluster_conditions Condition Issues Start Problem: Low Yield in Buchwald-Hartwig Reaction Cause_Catalyst Check Catalyst System Start->Cause_Catalyst Cause_Base Check Base Start->Cause_Base Cause_Conditions Check Reaction Conditions Start->Cause_Conditions Sol_Ligand Is ligand appropriate? (e.g., XPhos for anilines) Cause_Catalyst->Sol_Ligand Sol_Source Is Pd source active? (Pd(OAc)2, Pd2(dba)3) Cause_Catalyst->Sol_Source Sol_Loading Increase catalyst loading? Cause_Catalyst->Sol_Loading Sol_Base_Strength Is base strong enough? (NaOt-Bu vs K3PO4) Cause_Base->Sol_Base_Strength Sol_Base_Amount Is base amount sufficient? (Usually ~2 eq.) Cause_Base->Sol_Base_Amount Sol_Solvent Is solvent anhydrous and degassed? Cause_Conditions->Sol_Solvent Sol_Temp Is temperature optimal? (Try increasing temp.) Cause_Conditions->Sol_Temp Sol_Time Increase reaction time? Cause_Conditions->Sol_Time

Caption: Troubleshooting decision tree for low yield in Buchwald-Hartwig amination.

Signaling_Pathways ArylHalide Aryl Halide (Ar-X) Buchwald Buchwald-Hartwig C-N Coupling ArylHalide->Buchwald Ullmann Ullmann C-N or C-O Coupling ArylHalide->Ullmann Amine Amine/Phenol (R-NH2 / R-OH) Amine->Buchwald Amine->Ullmann Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Buchwald catalyzes Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Ullmann catalyzes Product This compound Buchwald->Product Ullmann->Product

References

Technical Support Center: 4-(4-Fluorophenoxy)aniline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Fluorophenoxy)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My synthesis of this compound is resulting in a low or no yield. What are the most common causes?

A1: Low yields in the synthesis of this compound can arise from several factors depending on the synthetic route employed (Ullmann condensation or Buchwald-Hartwig amination). Key aspects to investigate include the quality of reagents and catalyst, the choice of ligand, base, and solvent, and the reaction temperature. For Ullmann couplings, electron-poor aryl halides and electron-rich phenols generally result in higher yields. In Buchwald-Hartwig aminations, catalyst inhibition and poor solubility of the inorganic base are common culprits.[1][2]

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Common side products can include starting materials that did not react, and byproducts from over-alkylation or hydrodehalogenation. In Buchwald-Hartwig aminations, biaryl formation can also occur.[1] To minimize these, ensure you are using an inert atmosphere to prevent catalyst degradation, optimize the stoichiometry of your reactants, and screen different ligands and bases.[1] For instance, using a slight excess of the amine and a strong, non-nucleophilic base like sodium tert-butoxide can often improve outcomes in Buchwald-Hartwig reactions.[1]

Q3: How do I choose the optimal catalyst and ligand for my Buchwald-Hartwig amination?

A3: The choice of catalyst and ligand is critical and depends on the specific substrates. For aryl chlorides, which can be challenging, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1] While various catalyst systems exist, a common starting point is a palladium precatalyst with a biarylphosphine ligand like XPhos.[3]

Q4: What is the best solvent for my reaction?

A4: Toluene is a widely used and effective solvent for Buchwald-Hartwig aminations.[1] Ethereal solvents like dioxane and THF are also common.[1] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1] For Ullmann diaryl ether synthesis, non-polar solvents like toluene and o-xylene have proven effective, particularly when paired with K₂CO₃ as the base.[2]

Q5: My purified this compound still shows impurities. How can I improve its purity?

A5: If impurities persist after initial workup, recrystallization or column chromatography are effective purification methods. For recrystallization, selecting an appropriate solvent system is key; the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] Common solvent systems for compounds with similar functionalities include ethanol/water, isopropanol, and toluene.[5] For column chromatography, a mobile phase of ethyl acetate in hexanes is a good starting point for compounds of this polarity.[6] The addition of a small amount of triethylamine to the mobile phase can help to reduce tailing of the amine on the silica gel column.[6]

Data Presentation

The following tables summarize quantitative data to guide experimental design for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteReactant 1Reactant 2Catalyst/Ligand SystemBaseSolventTemperature (°C)Reported Yield (%)
Ullmann Condensation4-Aminophenol1-Fluoro-4-iodobenzeneCuI / N,N-dimethylglycineK₂CO₃Acetonitrile80Moderate to Good
Buchwald-Hartwig Amination4-Fluorophenol4-BromoanilinePd(OAc)₂ / XPhosNaOt-BuToluene100Good to Excellent[3]

Note: Yields are highly dependent on specific reaction conditions and substrate purity. The information in this table is based on general principles for these reaction types.

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Solution
No reaction or very low conversionInactive catalystUse a fresh batch of catalyst and ensure an inert atmosphere.
Poor reagent qualityPurify starting materials before use.
Inappropriate solvent or baseScreen different solvents and bases.[1][2]
Formation of significant byproductsNon-optimal reaction conditionsAdjust temperature, reaction time, and stoichiometry.
Catalyst poisoningEnsure starting materials are free of functional groups that can poison the catalyst.[1]
Product decompositionExcessive temperatureLower the reaction temperature and monitor for product degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Fluorophenol

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add 4-bromoaniline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add NaOt-Bu (1.4 equiv.) and 4-fluorophenol (1.2 equiv.).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated carbon and heat at boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

  • Heat the filtrate to boiling and add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4-Fluorophenol + 4-Bromoaniline Start->Reactants Reaction Buchwald-Hartwig Amination (100°C, 12-24h) Reactants->Reaction Catalyst_System Pd(OAc)2 + XPhos Catalyst_System->Reaction Base_Solvent NaOt-Bu in Toluene Base_Solvent->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Choice Purity Check Crude_Product->Purification_Choice Recrystallization Recrystallization (Ethanol/Water) Purification_Choice->Recrystallization High Purity Column_Chromatography Column Chromatography (Silica, Hexanes/EtOAc) Purification_Choice->Column_Chromatography Low Purity / Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Yield Check_Reagents Check Reagent Purity and Catalyst Activity Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions Optimize_System Optimize Catalyst/Ligand, Base, and Solvent Check_Reagents->Optimize_System Reagents OK Check_Conditions->Optimize_System Conditions OK Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Optimize_System->Analyze_Byproducts Adjust_Stoichiometry Adjust Reactant Stoichiometry Analyze_Byproducts->Adjust_Stoichiometry

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Purification_Troubleshooting Impure_Product Impure Product Recrystallization_Issue Recrystallization Issues Impure_Product->Recrystallization_Issue Column_Issue Column Chromatography Issues Impure_Product->Column_Issue Oiling_Out Product 'Oils Out' Recrystallization_Issue->Oiling_Out Poor_Separation Poor Separation of Spots Column_Issue->Poor_Separation Tailing Product Tailing on Column Column_Issue->Tailing Change_Solvent Screen Different Solvent Systems Oiling_Out->Change_Solvent Optimize_Mobile_Phase Optimize Mobile Phase Polarity (Gradient Elution) Poor_Separation->Optimize_Mobile_Phase Add_Amine Add Triethylamine to Mobile Phase Tailing->Add_Amine

Caption: Troubleshooting common issues during the purification of this compound.

References

Troubleshooting guide for reactions involving 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Fluorophenoxy)aniline. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical solutions to problems that may arise during the synthesis and handling of this compound and its derivatives.

I. General Properties and Handling

Question 1: What are the key properties of this compound?

Answer: this compound, also known as 4-(4-fluorophenoxy)benzenamine, is a white to off-white solid. Its key properties are summarized in the table below. It is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents, as well as in the manufacturing of agrochemicals and advanced materials.[1]

PropertyValue
CAS Number 36160-82-4
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Melting Point 58-64 °C
Appearance White amorphous powder
Purity ≥98% (HPLC)
Storage Store at 0-8°C, protect from light.

Question 2: What are the recommended storage and handling conditions for this compound?

Answer: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep it at 0-8°C and protected from light. When handling, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

II. Troubleshooting N-Acylation Reactions

N-acylation is a common reaction performed with this compound to form amide bonds, which are crucial in the synthesis of many pharmaceutical compounds.

Question 3: My N-acylation reaction with this compound is sluggish or incomplete. What could be the reason?

Answer: The aniline nitrogen in this compound is less nucleophilic compared to aniline itself due to the electron-withdrawing nature of the fluorophenoxy group. This reduced nucleophilicity can lead to slow or incomplete reactions.

Troubleshooting Steps:

  • Choice of Acylating Agent: If using a carboxylic acid with a coupling agent, consider converting the carboxylic acid to a more reactive acyl chloride or anhydride.

  • Stronger Coupling Reagents: For amide coupling directly from a carboxylic acid, stronger coupling agents may be required. A comparison of commonly used coupling reagents is provided in the table below.

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid byproduct.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures may lead to side reactions.

  • Catalyst: The addition of a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the acylation reaction.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentTypical BaseCommon SolventsKey Considerations
EDC/HOBt EDCDIPEA, TEADMF, DCM, MeCNGood for preventing racemization; byproducts are water-soluble.
HATU/HBTU HATU or HBTUDIPEA, TEADMF, NMPHighly efficient but more expensive; can be sensitive to moisture.
T3P® Propylphosphonic AnhydridePyridine, DIPEAEtOAc, MeCN, DCMByproducts are water-soluble, simplifying work-up.
Acyl Chloride Thionyl chloride or oxalyl chloridePyridine, TEADCM, THF, TolueneHighly reactive; may require protection of other functional groups.

Question 4: I am observing the formation of multiple products in my acylation reaction. What are the likely side products and how can I minimize them?

Answer: A common side reaction in the acylation of anilines is Friedel-Crafts acylation on the aromatic ring, competing with the desired N-acylation. The use of a strong Lewis acid catalyst with an acyl halide can promote ring acylation.

Mitigation Strategies:

  • Avoid Strong Lewis Acids: When using acyl halides, avoid strong Lewis acid catalysts like AlCl₃, which strongly promote Friedel-Crafts reactions.[2][3][4]

  • Control Reaction Conditions: Perform the reaction at a lower temperature and add the acylating agent slowly to the solution of the aniline to favor N-acylation.

  • Protection-Deprotection: In challenging cases, protecting the aniline nitrogen, performing the ring functionalization, and then deprotecting the amine can be a viable strategy.

Experimental Protocol: General Procedure for N-Acylation of this compound with an Acyl Chloride

  • Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Workflow for Troubleshooting N-Acylation Reactions

G start Low Yield or Incomplete N-Acylation check_nucleophilicity Is the aniline too electron-deficient? start->check_nucleophilicity increase_reactivity Increase Reactivity of Acylating Agent (e.g., use acyl chloride) check_nucleophilicity->increase_reactivity Yes optimize_conditions Optimize Reaction Conditions check_nucleophilicity->optimize_conditions No increase_reactivity->optimize_conditions stronger_coupling Use Stronger Coupling Reagent (e.g., HATU, T3P) stronger_coupling->optimize_conditions increase_temp Increase Reaction Temperature optimize_conditions->increase_temp Yes add_catalyst Add Catalyst (e.g., DMAP) optimize_conditions->add_catalyst Yes check_side_products Are there side products? optimize_conditions->check_side_products No increase_temp->check_side_products add_catalyst->check_side_products minimize_fc Minimize Friedel-Crafts Acylation (Avoid strong Lewis acids, control temperature) check_side_products->minimize_fc Yes purify Purify Product (Column chromatography, Recrystallization) check_side_products->purify No minimize_fc->purify end Successful N-Acylation purify->end

Caption: Troubleshooting workflow for N-acylation reactions.

III. Troubleshooting Nucleophilic Aromatic Substitution (SNA_r_) on Heterocycles

This compound is often used as a nucleophile in SNAr reactions, for instance, in the synthesis of kinase inhibitors like Lapatinib, where it displaces a leaving group on a quinazoline ring.

Question 5: I am attempting a nucleophilic aromatic substitution of a chloroquinazoline with this compound and the reaction is not proceeding. What can I do?

Answer: The success of an SNAr reaction depends on the electrophilicity of the heterocyclic ring and the nucleophilicity of the aniline.

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the intermediate Meisenheimer complex. Alcohols like isopropanol or ethanol are also commonly used.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, sometimes under microwave irradiation, can be effective.

  • Acid/Base Catalysis: The reaction can be catalyzed by the addition of an acid (e.g., HCl) or a base. An acid can protonate the quinazoline ring, making it more electrophilic. A base can deprotonate the aniline, increasing its nucleophilicity.

  • Activation of the Leaving Group: Ensure the leaving group is sufficiently activated. While chlorides are commonly used, bromides or iodides are more reactive.

Experimental Protocol: Synthesis of N-(4-(4-fluorophenoxy)phenyl)-6-iodoquinazolin-4-amine (A Lapatinib Intermediate Analog)

  • To a stirred suspension of 4-chloro-6-iodoquinazoline (1.0 eq.) in a suitable solvent (e.g., isopropanol), add this compound (1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent (e.g., cold isopropanol or diethyl ether).

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Logical Relationship for SNAr Reaction Success

G start Unsuccessful SNAr Reaction check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature (Conventional or Microwave Heating) check_conditions->increase_temp Yes change_solvent Change Solvent (e.g., to DMF, DMSO) check_conditions->change_solvent Yes add_catalyst Add Acid or Base Catalyst check_conditions->add_catalyst Yes check_reactants Evaluate Reactants check_conditions->check_reactants No end Successful SNAr Reaction increase_temp->end change_solvent->end add_catalyst->end more_reactive_lg Use More Reactive Leaving Group (e.g., I > Br > Cl) check_reactants->more_reactive_lg Yes more_reactive_lg->end

Caption: Decision-making for troubleshooting SNAr reactions.

IV. Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling, either as the amine component or after conversion to a halide or boronic acid derivative.

Question 6: I am having difficulty with a Buchwald-Hartwig amination using this compound as the amine component. What are the key parameters to optimize?

Answer: Buchwald-Hartwig amination with electron-deficient anilines can be challenging. The choice of palladium catalyst, ligand, and base are crucial for a successful reaction.

Optimization Parameters:

  • Palladium Precatalyst: Use a modern, well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) for better reproducibility and activity.

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for coupling with electron-deficient amines.

  • Base: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide are common choices.

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst deactivation.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination with Electron-Deficient Anilines

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a palladacycle precatalystProvides the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, or BrettPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base NaOtBu, KOtBu, or Cs₂CO₃Strong bases are needed to deprotonate the weakly acidic aniline.
Solvent Toluene, Dioxane, or THF (anhydrous and degassed)Prevents catalyst deactivation by oxygen and water.
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction.
V. Purification of Reaction Products

Question 7: What is the best way to purify the products of reactions involving this compound?

Answer: The choice of purification method depends on the properties of the product and the impurities present.

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products, especially if they have different polarities. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: If the product is a solid with moderate to good crystallinity, recrystallization can be a highly effective method for achieving high purity. Common solvents for recrystallization of diaryl ether derivatives include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Acid-Base Extraction: If the product is neutral but the starting aniline is still present, an acidic wash (e.g., with 1 M HCl) can be used to protonate and remove the unreacted aniline into the aqueous phase.

Experimental Workflow: General Purification Strategy

G start Crude Reaction Mixture workup Aqueous Work-up (e.g., water, brine wash) start->workup acid_wash Acid Wash (e.g., 1M HCl) to remove unreacted aniline workup->acid_wash base_wash Base Wash (e.g., sat. NaHCO3) to remove acidic byproducts acid_wash->base_wash Yes dry_concentrate Dry Organic Layer and Concentrate acid_wash->dry_concentrate No base_wash->dry_concentrate Yes base_wash->dry_concentrate No check_purity Assess Purity (TLC, LC-MS, NMR) dry_concentrate->check_purity recrystallize Recrystallization check_purity->recrystallize Solid column_chrom Column Chromatography check_purity->column_chrom Oil or Impure Solid end Pure Product recrystallize->end column_chrom->end

Caption: General workflow for the purification of products.

Signaling Pathway

Derivatives of this compound are often investigated as kinase inhibitors. For instance, the structure is related to the core of Lapatinib, a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The diagram below illustrates a simplified EGFR signaling pathway, which is a common target for such inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 dimerization Ras Ras EGFR->Ras activation PI3K PI3K HER2->PI3K activation Lapatinib Lapatinib (analog of this compound derivative) Lapatinib->EGFR inhibition Lapatinib->HER2 inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation promotes survival EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.

References

Technical Support Center: Efficient Synthesis of 4-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 4-(4-fluorophenoxy)aniline and its derivatives. This valuable intermediate is a key building block in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[1] This guide focuses on the two primary catalytic methods for constructing the diaryl ether linkage: the Ullmann condensation and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two most common and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction is a classic method for forming aryl ethers, while the Buchwald-Hartwig reaction is a more modern, versatile cross-coupling method.

Q2: What are the key differences between the Ullmann and Buchwald-Hartwig reactions for this synthesis?

A2: The Ullmann condensation typically employs copper catalysts and often requires higher reaction temperatures. The Buchwald-Hartwig amination uses palladium catalysts with specialized phosphine ligands and can often be performed under milder conditions. The choice between the two may depend on substrate scope, functional group tolerance, and catalyst cost.

Q3: Which functional groups can interfere with the catalytic cycle?

A3: In Buchwald-Hartwig reactions, certain functional groups like azo compounds can act as catalyst poisons. Additionally, esters and nitro groups may be incompatible with strong bases like KOtBu, which are often used in these reactions. For Ullmann reactions, substrates with ortho-substituents may exhibit lower reactivity due to steric hindrance.

Q4: How do I choose the appropriate starting materials?

A4: For the synthesis of this compound, the most common approaches involve the coupling of 4-aminophenol with a 4-fluorophenyl halide or the coupling of 4-fluoroaniline with a 4-halophenol. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

Q5: What are the common byproducts I should expect?

A5: Common byproducts can include starting materials from incomplete conversion, products of hydrodehalogenation (where the aryl halide is reduced), and in some cases, homocoupling of the starting materials. Under certain conditions in Ullmann reactions, the formation of phenol from the aryl halide can lead to diaryl ether side-products.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst or precatalyst. - For Buchwald-Hartwig, ensure the palladium precatalyst is properly activated if necessary. - For Ullmann, consider using activated copper powder or a soluble copper(I) salt.
Inappropriate Ligand (Buchwald-Hartwig) - Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective.
Incorrect Base - The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K3PO4 are common. For Ullmann, weaker bases like K2CO3 or Cs2CO3 are often used.
Sub-optimal Solvent - Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents. - Toluene and dioxane are common solvents for Buchwald-Hartwig, while DMF and NMP are often used in Ullmann reactions.
Low Reaction Temperature - Gradually increase the reaction temperature. Ullmann reactions, in particular, may require higher temperatures (>100 °C).

Issue 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Steps
Hydrodehalogenation of Aryl Halide - This can be caused by moisture or other protic sources in the reaction. Ensure all reagents and solvents are scrupulously dry.
Homocoupling of Starting Materials - Lower the catalyst loading. - Adjust the ligand-to-metal ratio in Buchwald-Hartwig reactions.
Oxidation of Phenol or Aniline - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for reaction conditions in diaryl ether synthesis, providing a baseline for optimization.

Table 1: Effect of Catalyst and Ligand on Diaryl Ether Synthesis (Buchwald-Hartwig Type)

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)2XPhosNaOtBuToluene100High
Pd2(dba)3SPhosK3PO4Dioxane110High
Pd(OAc)2BINAPCs2CO3Toluene110Moderate

Note: Yields are generalized based on literature for similar diaryl ether syntheses. Actual yields for this compound may vary.

Table 2: Effect of Catalyst and Base on Diaryl Ether Synthesis (Ullmann Type)

Catalyst Ligand Base Solvent Temp (°C) Yield (%)
CuIN,N-dimethylglycineCs2CO3Dioxane90Good
Cu2OPhenanthrolineK3PO4DMF120Good
Cu PowderNoneK2CO3Pyridine150Moderate

Note: Yields are generalized based on literature for similar diaryl ether syntheses. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox, to an oven-dried Schlenk tube, add 4-aminophenol (1.0 mmol), 1-fluoro-4-iodobenzene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol is a general procedure and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried flask, add 4-aminophenol (1.2 mmol), 1-fluoro-4-iodobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand_Exchange Ar-Pd(II)(X)L2->Ligand_Exchange + Ar'-OH, -HX Ar-Pd(II)(OAr')L2 Ar-Pd(II)(OAr')L2 Ligand_Exchange->Ar-Pd(II)(OAr')L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(OAr')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-O-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Phenol, Cu Catalyst, Base Inert_Atmosphere Evacuate and Backfill with N2 or Ar Reagents->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Stir for Designated Time Heating->Stirring Monitoring Monitor by TLC or GC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Aqueous Workup and Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for Ullmann condensation.

Troubleshooting_Logic Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? (Buchwald-Hartwig) Check_Catalyst->Check_Ligand Yes Replace_Catalyst Use fresh catalyst Check_Catalyst->Replace_Catalyst No Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Screen_Ligands Screen different ligands Check_Ligand->Screen_Ligands No Check_Conditions Are temperature and time optimized? Check_Base->Check_Conditions Yes Screen_Bases Screen different bases Check_Base->Screen_Bases No Check_Purity Are reagents and solvents pure and dry? Check_Conditions->Check_Purity Yes Optimize_Conditions Optimize T and time Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Purity->Success Yes Purify_Reagents Purify reagents/solvents Check_Purity->Purify_Reagents No Replace_Catalyst->Check_Catalyst Screen_Ligands->Check_Ligand Screen_Bases->Check_Base Optimize_Conditions->Check_Conditions Purify_Reagents->Check_Purity

Caption: Troubleshooting workflow for low product yield.

References

Preventing oxidation and degradation of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation and degradation of 4-(4-Fluorophenoxy)aniline. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample changing color from white/beige to yellow or brown?

A1: The discoloration of this compound is a primary indicator of chemical degradation, specifically oxidation.[1] Like many aromatic amines, this compound is sensitive to atmospheric oxygen and light.[2][3] Exposure to these elements initiates an oxidation process that leads to the formation of colored impurities and can cause polymerization, resulting in the sample darkening over time.[1][2]

Q2: What are the ideal storage conditions to maintain the purity and stability of this compound?

A2: To minimize degradation, proper storage is critical. The compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2][4] For long-term stability, especially for high-purity applications, storing the compound in a freezer under nitrogen or argon is highly recommended.[1] Always use tightly sealed, opaque or amber-colored containers.[1]

Q3: My this compound has already discolored. Can I still use it in my experiments?

A3: The usability of a discolored sample depends entirely on the sensitivity of your application. The yellow or brown color indicates the presence of impurities resulting from oxidation.[1] For high-purity applications, such as pharmaceutical synthesis or quantitative studies, using a discolored reagent is strongly discouraged as it can lead to lower yields, unexpected side products, and poor reproducibility.[1] For less sensitive applications, its use may be acceptable, but it is best to first assess its purity.

Q4: What is the correct procedure for handling and weighing the compound to minimize exposure to air and light?

A4: To prevent oxidation during handling, all manipulations should be performed under an inert atmosphere.[4] This is best accomplished using a glovebox or a Schlenk line.[1] Minimize the compound's exposure to ambient light. When weighing, transfer the desired amount quickly into a tared, sealed reaction vessel inside the inert environment. If an inert atmosphere setup is unavailable, work quickly, minimize the time the container is open, and purge the headspace of the storage bottle with an inert gas like nitrogen or argon before re-sealing.

Q5: How can I confirm the purity of my this compound sample and check for degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of this compound and detecting the presence of degradation products.[1] A reversed-phase column (e.g., C18) with a UV detector is typically suitable. The appearance of new, smaller peaks alongside the main product peak in the chromatogram usually indicates the presence of impurities. For a detailed methodology, refer to the experimental protocols section below.

Q6: Are there any incompatible substances or materials I should avoid when working with this compound?

A6: Yes. Avoid contact with strong oxidizing agents, strong acids, and certain metals like iron and zinc, as these can catalyze or accelerate degradation.[5][6] Ensure all glassware and equipment are clean and dry before use. When preparing solutions, it is good practice to use solvents that have been purged with an inert gas to remove dissolved oxygen.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 4°C or lower, in a freezer.[2][7]Slows the rate of oxidation and other degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon).[1][4]Prevents contact with atmospheric oxygen, the primary cause of oxidation.
Light Protect from light.[1][2][3]Light can energize and accelerate the oxidation process.
Container Tightly sealed, opaque, or amber glass bottle.[1]Prevents exposure to air, moisture, and light.
Purity Use high-purity grade for sensitive applications.Higher purity materials often have fewer initial impurities that can catalyze degradation.

Table 2: Troubleshooting Guide

Observed IssueProbable CauseRecommended Action
Discoloration (Yellow/Brown) Oxidation due to exposure to air and/or light.[1]1. Handle the compound under an inert atmosphere.[4]2. Store in a freezer, protected from light.[1][2]3. For sensitive work, discard the discolored material and use a fresh batch.
Inconsistent Experimental Results Use of a degraded or impure sample.[1]1. Verify the purity of the starting material using HPLC (see Protocol 2).2. Obtain a new, high-purity batch of the compound.3. Ensure all solvents and reagents are pure and dry.
Poor Solubility Formation of insoluble polymeric byproducts due to degradation.[2]1. Filter the solution before use.2. Confirm the identity and purity of the material.3. Use a fresh, non-degraded sample for best results.

Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere (Glovebox Method)

  • Preparation : Place the sealed container of this compound, a clean spatula, a tared reaction vessel with a cap, and a laboratory balance inside the glovebox antechamber.

  • Purging : Evacuate and backfill the antechamber with an inert gas (e.g., nitrogen or argon) for at least three cycles to remove atmospheric contaminants.

  • Transfer : Move all items from the antechamber into the main glovebox chamber. Allow the items to sit for 15-20 minutes to ensure a completely inert environment.[1]

  • Weighing : Open the main container of this compound inside the glovebox. Using the clean spatula, carefully transfer the desired amount of the solid to the tared reaction vessel on the balance.

  • Sealing : Once the target weight is achieved, securely cap the reaction vessel. Tightly re-seal the main storage container.

  • Removal : The sealed reaction vessel can now be safely removed from the glovebox for use in your experiment.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective : To determine the purity of a this compound sample and detect degradation products.[1]

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[1]

  • HPLC Conditions (Example Method) :

    • Column : C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate : 1.0 mL/min.[1]

    • Detection : UV detector at 254 nm.[1]

    • Injection Volume : 10 µL.[1]

    • Column Temperature : 30°C.

  • Analysis :

    • Run a blank injection (mobile phase only) to establish a baseline.

    • Inject the prepared sample.

    • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The presence of additional peaks indicates impurities or degradation products.

Visualizations

cluster_process Simplified Aniline Oxidation Pathway Aniline This compound (Colorless/Beige Solid) Radical Oxidized Intermediates (e.g., Radical Cations) Aniline->Radical O2, Light, Heat Products Degradation Products (Quinone-imines, Polymers) Radical->Products Further Reactions

Caption: Simplified pathway of aniline oxidation.

Start Start: Need to handle This compound Check_Sensitivity Is the experiment highly sensitive to air or moisture? Start->Check_Sensitivity Inert_Atmosphere Use Glovebox or Schlenk Line (See Protocol 1) Check_Sensitivity->Inert_Atmosphere Yes Benchtop Work quickly on benchtop in a fume hood. Purge container with N2/Ar before closing. Check_Sensitivity->Benchtop No End Proceed with Experiment Inert_Atmosphere->End Benchtop->End Observe Observe Issue: Sample is Discolored or Results are Inconsistent Check_Purity Assess Purity using HPLC (See Protocol 2) Observe->Check_Purity Is_Pure Is Purity >99%? Check_Purity->Is_Pure Review_Handling Review Handling & Storage: - Stored under inert gas? - Protected from light? - Stored in freezer? Is_Pure->Review_Handling Yes New_Batch Root Cause: Degraded Material. Obtain a fresh batch. Is_Pure->New_Batch No Implement_Changes Implement stricter handling and storage protocols. Review_Handling->Implement_Changes New_Batch->Implement_Changes End Problem Resolved Implement_Changes->End

References

Technical Support Center: Overcoming Poor Solubility of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-(4-Fluorophenoxy)aniline in reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in some reaction media?

A1: this compound (CAS 36160-82-4) is a moderately polar molecule with a significant non-polar surface area.[1][2][3] Its structure contains two aromatic rings, which are hydrophobic, and an amine (-NH2) group that can participate in hydrogen bonding.[1][4] Aromatic amines like this one often exhibit low solubility in water because the large, non-polar hydrocarbon portion of the molecule disrupts the hydrogen bonding network of water without offering sufficient favorable interactions.[5][6] While its solubility is generally better in organic solvents, it can still be limited in non-polar or very polar aprotic solvents where specific solvent-solute interactions are weak.

Q2: My reaction requires an aqueous medium, but this compound won't dissolve. What are my options?

A2: When dealing with aqueous media, several strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[7][8] Co-solvents work by reducing the polarity of the water, which lowers the energy penalty for creating a cavity to accommodate the non-polar solute.[9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

  • Hydrotropy: This technique involves adding a high concentration of a substance called a hydrotrope to increase the aqueous solubility of another solute.[11][12] Unlike surfactants, hydrotropes generally have smaller hydrophobic parts and do not form micelles in the traditional sense.[13][14] Common hydrotropes include sodium benzoate, sodium salicylate, urea, and nicotinamide.[12][15]

  • Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form aggregates called micelles.[16][17][18] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their overall solubility in the aqueous phase.[19][20] Both ionic (e.g., Sodium Dodecyl Sulfate - SDS) and non-ionic (e.g., Polysorbates) surfactants can be used.[16][18]

Q3: I am using an organic solvent, but still observing poor solubility. What can I do?

A3: Even in organic media, solubility can be a challenge. Consider the following approaches:

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. Test the solubility of this compound in a range of solvents with varying polarities. Aromatic amines tend to be soluble in solvents like alcohols, ethers, and chlorinated hydrocarbons.[21]

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature.[22] Gently warming the reaction mixture can help dissolve the starting material. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Use of Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C that are excellent solvents for a wide range of organic and inorganic compounds.[23][24] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to traditional volatile organic solvents (VOCs).[23][24] They can be tailored ("designer solvents") to have specific solvating properties by modifying their cation and anion structure.[23]

Q4: Can I modify the starting material itself to improve its solubility for a reaction?

A4: Yes, modifying the physical form of the solid starting material can significantly enhance its dissolution rate and apparent solubility. The most common technique for this is creating a solid dispersion .

  • Solid Dispersion: In this method, the poorly soluble compound is dispersed within a highly soluble, inert carrier matrix.[10][25] This breaks down the crystalline lattice of the compound, often rendering it amorphous, which has a higher energy state and thus better solubility.[10] Common methods to prepare solid dispersions include the melting method, solvent evaporation, and hot-melt extrusion.[25][26]

Data Presentation

The following table provides a qualitative summary of the expected solubility of aromatic amines, like this compound, in common laboratory solvents. Note: This is a generalized guide. Empirical testing is required for precise quantitative data.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor to ModerateThe aromatic rings are hydrophobic, limiting solubility in water.[5] Solubility improves in alcohols due to hydrogen bonding with the amine group and van der Waals interactions.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents can effectively solvate the molecule without the highly ordered structure of water. DMSO is often an excellent solvent for aromatic compounds.
Non-Polar Hexane, ToluenePoor to ModerateSolubility is dependent on van der Waals forces. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic rings.
Ethers Diethyl Ether, THFModerate to GoodEthers are effective at dissolving moderately polar compounds.
Chlorinated Dichloromethane (DCM), ChloroformGoodThese solvents are good at dissolving a wide range of organic compounds, including aromatic amines.

Experimental Protocols

1. Protocol for Solubility Enhancement using Co-solvency

  • Solvent Selection: Choose a water-miscible organic co-solvent in which this compound has high solubility (e.g., ethanol, isopropanol, DMSO, or PEG 400).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the selected co-solvent.

  • Titration: To your aqueous reaction medium, slowly add the stock solution dropwise under vigorous stirring.

  • Observation: Monitor for any signs of precipitation. The point at which the solution remains clear upon addition represents the solubility limit in that specific co-solvent/water ratio.

  • Optimization: Experiment with different co-solvents and varying ratios of co-solvent to water to find the optimal conditions that maintain solubility without negatively impacting the reaction.

2. Protocol for Preparing a Solid Dispersion by Solvent Evaporation

  • Component Selection: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[10][26]

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[26][27] Ensure both components are fully dissolved to achieve a molecular-level dispersion.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying and Processing: The resulting solid film or mass should be further dried in a vacuum oven to remove any residual solvent.

  • Characterization (Optional but Recommended): The resulting solid dispersion can be milled to a fine powder. Techniques like Powder X-ray Diffraction (PXRD) can be used to confirm the amorphous nature of the dispersed compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues cluster_start cluster_q1 cluster_modification Physical Form Modification cluster_end start Start: Poor solubility of This compound observed q1 Is the reaction medium aqueous or organic? start->q1 co_solvency Try Co-solvency (e.g., Ethanol, DMSO) q1->co_solvency Aqueous solvent_screen Perform Solvent Screen (Varying polarities) q1->solvent_screen Organic hydrotropy Use Hydrotropes (e.g., Urea, Na Benzoate) end Solubility Issue Resolved co_solvency->end Success surfactants Use Surfactants (e.g., SDS, Polysorbate) hydrotropy->end Success solid_dispersion Prepare Solid Dispersion (e.g., with PVP, PEG) surfactants->end Success temperature Increase Temperature solvent_screen->end Success ionic_liquid Consider Ionic Liquids temperature->end Success ionic_liquid->end Success solid_dispersion->end Success G Mechanism of Co-solvency cluster_before Before Co-solvent Addition (Aqueous) cluster_after After Co-solvent Addition solute_before Solute (Poorly Soluble) water1 H2O water2 H2O water1->water2 Strong H-Bonds water3 H2O water2->water3 Strong H-Bonds water4 H2O water3->water4 Strong H-Bonds water4->water1 Strong H-Bonds label_before High solvent polarity prevents dissolution solute_after Solute (Solubilized) cosolvent1 Co-solvent solute_after->cosolvent1 Favorable Interaction water_after1 H2O cosolvent1->water_after1 H-Bonds Disrupted cosolvent2 Co-solvent water_after2 H2O label_after Reduced solvent polarity allows solvation G Mechanism of Hydrotropy cluster_hydro cluster_explanation solute Poorly Soluble Solute (e.g., this compound) complex Soluble Complex solute->complex Complexation/ Weak Interaction hydrotrope Hydrotrope (e.g., Sodium Benzoate) hydrotrope->complex water Water exp High concentrations of hydrotrope form aggregates or complexes with the solute, increasing its apparent aqueous solubility. [1, 9]

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the bulk production of 4-(4-Fluorophenoxy)aniline. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary industrial routes: Ullmann Condensation and Buchwald-Hartwig Amination.

Category 1: Ullmann Condensation Issues

Reaction: 4-Aminophenol + 1-Fluoro-4-iodobenzene → this compound

Question: The Ullmann condensation reaction shows poor conversion at a larger scale compared to the lab-scale experiment. What are the potential causes?

Answer: Several factors can contribute to decreased conversion during scale-up:

  • Insufficient Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the catalyst, base, and reactants, particularly when using a solid inorganic base, which can form a thick slurry. Ensure the mechanical stirrer in the reactor is sufficient for the increased volume and viscosity.

  • Catalyst Deactivation: The copper catalyst may be sensitive to impurities in the starting materials or solvent, which are present in larger quantities at scale. Ensure all reagents are of appropriate quality for bulk production.

  • Thermal Control: Poor heat transfer in a large reactor can lead to localized hot spots or an overall lower reaction temperature, adversely affecting the reaction rate. It is crucial to monitor the internal temperature closely and ensure uniform heating.

  • Solubility Issues: The solubility of reactants or the copper catalyst may differ at a larger scale and with varying solvent volumes, potentially causing precipitation and hindering the reaction.

Question: The reaction mixture is turning a very dark color, and a complex mixture of impurities is being isolated. What is likely happening?

Answer: Dark coloration can be indicative of catalyst decomposition or product degradation.

  • Catalyst Decomposition: This can be triggered by excessive temperatures or the presence of oxygen. Re-evaluate the temperature profile of the reaction and ensure that a strictly inert atmosphere is maintained throughout the process.

  • Side Reactions: The use of a strong base can promote undesired side reactions. Assess whether the starting materials contain other acidic protons or functional groups that could interfere with the main reaction. Common byproducts can include homocoupling of the aryl halide and oxidation of the aminophenol.

Category 2: Buchwald-Hartwig Amination Issues

Reaction: 4-Fluorophenol + 4-Bromoaniline → this compound

Question: The Buchwald-Hartwig amination is suffering from low yield on a kilogram scale. What are the primary troubleshooting steps?

Answer: Low yields in large-scale Buchwald-Hartwig reactions often stem from issues with the catalyst system and reaction conditions:

  • Catalyst/Ligand System: The choice and ratio of the palladium precursor and the phosphine ligand are critical. For bulk synthesis, utilizing commercially available, air-stable palladacycle pre-catalysts is often advantageous. Ensure that the ligand-to-palladium ratio is optimized, as an inappropriate ratio can lead to catalyst deactivation.

  • Base Selection and Solubility: The strength and solubility of the base are crucial. While strong, insoluble bases like sodium tert-butoxide are effective, they can create mixing challenges on a large scale. Consider using a soluble organic base or a combination of bases to improve homogeneity.

  • Oxygen Contamination: The palladium(0) active catalyst is highly sensitive to oxygen. It is imperative to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and subsequent deactivation.

Question: Significant amounts of by-products, such as the homocoupling of the aniline or dehalogenation of the bromoaniline, are being observed. How can these be minimized?

Answer: The formation of by-products is often linked to reaction kinetics and the specific conditions employed:

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature profile should be established to favor the desired product formation.

  • Catalyst and Ligand Choice: The selection of the phosphine ligand can significantly influence the selectivity of the reaction. Bulky, electron-rich ligands often promote the desired C-N bond formation and suppress side reactions.[1]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the catalytic cycle. Ensure the use of high-purity 4-fluorophenol and 4-bromoaniline.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Ullmann Condensation or Buchwald-Hartwig Amination, is more suitable for the bulk production of this compound?

A1: Both routes are viable for large-scale synthesis, and the choice often depends on factors such as raw material cost, catalyst cost and availability, and the specific capabilities of the manufacturing facility. The Ullmann condensation typically uses less expensive copper catalysts but may require harsher reaction conditions. The Buchwald-Hartwig amination utilizes more expensive palladium catalysts but often proceeds under milder conditions with a broader substrate scope.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Reagents: Aniline derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both Ullmann and Buchwald-Hartwig reactions can be exothermic. Ensure that the reactor has adequate cooling capacity to control the reaction temperature, especially during reagent addition and the initial phase of the reaction.

  • Catalyst Handling: Some palladium and copper catalysts can be pyrophoric, especially when dry and exposed to air. They should be handled under an inert atmosphere.

Q3: How can the final product be purified on a large scale to meet pharmaceutical-grade specifications?

A3: Large-scale purification of this compound typically involves:

  • Work-up: After the reaction is complete, the mixture is usually subjected to a work-up procedure that may include filtration to remove the catalyst and inorganic salts, followed by extraction and washing to remove impurities.

  • Crystallization: The crude product is often purified by crystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to obtain high purity and yield.

  • Drying: The purified product is then dried under vacuum to remove any residual solvents.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound via Ullmann Condensation and Buchwald-Hartwig Amination. These values are intended as a guide for process development and optimization.

Table 1: Representative Reaction Parameters for Ullmann Condensation

ParameterCondition
Reactants 4-Aminophenol, 1-Fluoro-4-iodobenzene
Catalyst Copper(I) Iodide (CuI)
Catalyst Loading 5-10 mol%
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or Toluene
Temperature 120-150 °C
Reaction Time 12-24 hours
Typical Yield 75-85%

Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition
Reactants 4-Fluorophenol, 4-Bromoaniline
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand XPhos or similar bulky phosphine ligand
Catalyst Loading 1-2 mol%
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 8-16 hours
Typical Yield 85-95%

Experimental Protocols

Protocol 1: Kilogram-Scale Ullmann Condensation
  • Reactor Setup: Charge a clean and dry 100 L glass-lined reactor with 4-aminophenol (5.0 kg, 45.8 mol), 1-fluoro-4-iodobenzene (10.2 kg, 45.8 mol), and potassium carbonate (12.7 kg, 91.6 mol).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add dimethylformamide (50 L) to the reactor, followed by copper(I) iodide (0.44 kg, 2.3 mol).

  • Reaction: Heat the mixture to 130 °C with constant stirring. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to an extraction vessel and add water (100 L) and ethyl acetate (50 L). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Protocol 2: Kilogram-Scale Buchwald-Hartwig Amination
  • Reactor Setup: To a 100 L reactor purged with nitrogen, add 4-fluorophenol (4.5 kg, 40.1 mol), 4-bromoaniline (6.9 kg, 40.1 mol), and sodium tert-butoxide (5.8 kg, 60.2 mol).

  • Solvent Addition: Add anhydrous toluene (60 L) to the reactor.

  • Catalyst Addition: In a separate glovebox, prepare a solution of palladium(II) acetate (90 g, 0.4 mol) and XPhos (382 g, 0.8 mol) in toluene (5 L). Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by HPLC.

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Filtration and Extraction: Filter the mixture through a pad of celite. Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Crystallization: Purify the crude product by crystallization from isopropanol.

Visualizations

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 4-Aminophenol, 1-Fluoro-4-iodobenzene, K₂CO₃ B Purge with Nitrogen A->B C Add Solvent (DMF) and Catalyst (CuI) B->C D Heat to 130°C with Stirring C->D E Monitor by HPLC D->E F Cool and Filter E->F Reaction Complete G Extraction F->G H Crystallization G->H I Drying H->I J Final Product: This compound I->J

Caption: Experimental workflow for the Ullmann condensation synthesis of this compound.

Buchwald_Hartwig_Amination_Pathway cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Pd_II Pd(II) Pre-catalyst Pd_0 Active Pd(0)Lₙ Pd_II->Pd_0 Reduction OxAdd Oxidative Addition (with 4-Bromoaniline) Pd_0->OxAdd LigEx Ligand Exchange (with 4-Fluorophenol) OxAdd->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Pd_0 Regenerates Catalyst Product This compound RedElim->Product

Caption: Simplified signaling pathway of the Buchwald-Hartwig amination catalytic cycle.

References

Analytical challenges in the characterization of 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 4-(4-Fluorophenoxy)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 4-amino-4'-fluorodiphenyl ether, is a chemical intermediate.[1] It is primarily utilized in the pharmaceutical and agrochemical industries. Its structural features, including the fluorine atom, make it a valuable building block in the synthesis of novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.[1][2] It is also used in material science for the production of specialty polymers.[1][2]

Q2: What are the key analytical techniques for characterizing this compound?

The primary analytical techniques for the characterization of this compound include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, quantification, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Mass Spectrometry (MS): For molecular weight determination and structural analysis through fragmentation patterns.

Q3: What are the potential sources of impurities in this compound?

Impurities can arise from various sources during the synthesis and storage of this compound. These can be broadly categorized as:

  • Process-Related Impurities: Byproducts, unreacted starting materials, and reagents from the synthetic route. For instance, in a typical synthesis involving the reduction of a nitro-precursor, residual starting material or byproducts from incomplete reduction could be present.

  • Degradation Products: this compound, like other anilines, can be susceptible to oxidative and photodegradation, leading to the formation of colored impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What could be the cause and how can I resolve it?

Poor peak shape is a common issue in the HPLC analysis of amine-containing compounds. Here are some potential causes and troubleshooting steps:

Possible Cause Troubleshooting Steps
Secondary Interactions The basic amine group can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing. To mitigate this, consider using a base-deactivated column, adding a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v), or using a mobile phase with a lower pH to protonate the aniline.
Column Overload Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and reinjecting.
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to find the optimal conditions for peak symmetry.
Contamination A contaminated guard column or analytical column can lead to distorted peak shapes. Try flushing the column with a strong solvent or replacing the guard column.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Troubleshooting SamplePrep Prepare Sample in Mobile Phase Injector Autosampler SamplePrep->Injector MobilePhasePrep Prepare Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) Pump Pump MobilePhasePrep->Pump Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector DataAcquisition Acquire Chromatogram Detector->DataAcquisition PeakShape Assess Peak Shape DataAcquisition->PeakShape Resolution Check Resolution PeakShape->Resolution Troubleshoot Troubleshoot (if needed) PeakShape->Troubleshoot Poor Peak Shape Resolution->Troubleshoot Poor Resolution NMR_Troubleshooting Start Poor NMR Spectrum BroadPeaks Broad Peaks? Start->BroadPeaks LowSignal Low Signal-to-Noise? Start->LowSignal ImpurityPeaks Unexpected Peaks? Start->ImpurityPeaks CheckShimming Re-shim Magnet BroadPeaks->CheckShimming Yes CheckSolubility Check Sample Solubility BroadPeaks->CheckSolubility Yes IncreaseScans Increase Number of Scans LowSignal->IncreaseScans Yes CheckConcentration Increase Sample Concentration LowSignal->CheckConcentration Yes CheckPurity Check Sample Purity by HPLC ImpurityPeaks->CheckPurity Yes CheckSolvent Check for Residual Solvent Peaks ImpurityPeaks->CheckSolvent Yes MS_Fragmentation M [C12H10FNO]+• m/z = 203 F1 [C6H6N]+ m/z = 108 M->F1 Ether Cleavage F2 [C6H4F]+ m/z = 95 M->F2 Ether Cleavage F3 [C12H9FN]+• m/z = 184 M->F3 Loss of H•

References

Refinement of purification protocols for high-purity 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of purification protocols for obtaining high-purity 4-(4-Fluorophenoxy)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Issue Possible Cause Suggested Solution
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. Re-heat the solution to dissolve the oil and then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
No crystals form upon cooling The solution is not saturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If the compound is still soluble, try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature. Place the solution in an ice bath or freezer to further reduce the temperature.
Low recovery of purified product Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The compound is partially soluble in the wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. Use a minimal amount of ice-cold wash solvent.
Product is still colored after recrystallization Colored impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.

Column Chromatography Troubleshooting

Issue Possible Cause Suggested Solution
Tailing or streaking of the product band Strong interaction between the basic aniline and the acidic silica gel stationary phase. The sample is overloaded on the column.Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the mobile phase to neutralize the acidic sites on the silica gel.[1] Ensure the amount of crude sample loaded is appropriate for the column size (typically 1-2% of the silica gel weight).
Poor separation of the product from impurities The polarity of the mobile phase is not optimal. The column is overloaded.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first to achieve good separation between the product and impurities.[1] Use a shallower gradient or isocratic elution with the optimized solvent system. Reduce the amount of sample loaded onto the column.
Product does not elute from the column The mobile phase is not polar enough. The compound may have decomposed on the silica gel.Gradually increase the polarity of the mobile phase. If the compound is suspected to be unstable on silica, consider using a different stationary phase such as alumina.
Cracked or channeled column bed Improper packing of the column. The column ran dry during the run.Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out. Always keep the solvent level above the top of the silica bed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route used. For syntheses involving Ullmann condensation or nucleophilic aromatic substitution, potential impurities include:

  • Unreacted starting materials: Such as 4-aminophenol, 1-fluoro-4-nitrobenzene, 4-fluorophenol, or 1-bromo-4-nitrobenzene.

  • Catalyst residues: If a copper catalyst was used in an Ullmann-type reaction, trace amounts of copper salts may be present.[2]

  • Byproducts: These can include dimeric or polymeric species formed during the reaction.

  • Degradation products: Anilines can be susceptible to oxidation, leading to colored impurities.[3]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point for recrystallization is to use a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on its structure (an aromatic ether and an aniline), suitable solvent systems could include:

  • Mixed solvent systems: Ethanol/water, acetone/water, or toluene/hexane are often effective for compounds with moderate polarity.[4]

  • Single solvent systems: Ethanol, isopropanol, or toluene could also be effective.

It is always recommended to perform small-scale solubility tests with various solvents to determine the optimal system.

Q3: How can I monitor the purity of this compound during the purification process?

A3: The purity can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of the final product. A typical purity level for commercially available this compound is ≥ 98% as determined by HPLC.[5][6]

  • Melting Point: A sharp melting point range close to the literature value (58-64 °C) is indicative of high purity.[5]

Q4: My purified this compound is a white amorphous powder. How can I obtain a more crystalline product?

A4: To obtain a more crystalline product, control the rate of crystallization. Slow cooling of the saturated solution during recrystallization promotes the formation of larger, well-defined crystals.[7] Avoid rapid precipitation by crashing the product out of solution with a large volume of anti-solvent or by flash-freezing.

Quantitative Data

The following table summarizes typical data for the purification of this compound. Please note that actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity (by HPLC) Typical Yield Key Considerations
Recrystallization >99.0%70-90%Solvent selection is critical for high yield and purity. Slow cooling is recommended for optimal crystal formation.
Column Chromatography >99.5%60-85%Effective for removing closely related impurities. Addition of triethylamine to the mobile phase can prevent tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Observe the solubility upon cooling. The ideal solvent will show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure a minimal amount is used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography of this compound

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system that provides good separation of this compound from its impurities. A common mobile phase for aromatic amines is a mixture of hexanes and ethyl acetate. An Rf value of 0.2-0.3 for the target compound is generally ideal. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and uniform bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions in an orderly manner.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Product cluster_purification Purification cluster_analysis Purity Analysis Ullmann Ullmann Condensation CrudeProduct Crude this compound Ullmann->CrudeProduct SNAr Nucleophilic Aromatic Substitution SNAr->CrudeProduct Recrystallization Recrystallization PureProduct High-Purity Product Recrystallization->PureProduct ColumnChrom Column Chromatography ColumnChrom->PureProduct TLC TLC HPLC HPLC MeltingPoint Melting Point CrudeProduct->Recrystallization CrudeProduct->ColumnChrom PureProduct->TLC PureProduct->HPLC PureProduct->MeltingPoint

Caption: General workflow from synthesis to purification and analysis.

troubleshooting_logic Start Purification Issue Encountered Method Identify Purification Method Start->Method RecrystIssue Recrystallization Issue? Method->RecrystIssue Recrystallization ColumnIssue Column Chromatography Issue? Method->ColumnIssue Column Chromatography OilingOut Oiling Out RecrystIssue->OilingOut Yes NoCrystals No Crystals Form RecrystIssue->NoCrystals Yes LowYieldRecryst Low Yield RecrystIssue->LowYieldRecryst Yes Tailing Tailing/Streaking ColumnIssue->Tailing Yes PoorSep Poor Separation ColumnIssue->PoorSep Yes NoElution No Elution ColumnIssue->NoElution Yes SolutionRecryst Consult Recrystallization Troubleshooting Guide OilingOut->SolutionRecryst NoCrystals->SolutionRecryst LowYieldRecryst->SolutionRecryst SolutionColumn Consult Column Chromatography Troubleshooting Guide Tailing->SolutionColumn PoorSep->SolutionColumn NoElution->SolutionColumn

Caption: Decision tree for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-(4-Fluorophenoxy)aniline and 4-(4-Chlorophenoxy)aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 4-phenoxyaniline scaffold serves as a crucial pharmacophore in the design of various therapeutic agents. The substitution pattern on the phenoxy ring, particularly the introduction of halogen atoms, can significantly influence the compound's biological activity, pharmacokinetic properties, and overall potential as a drug candidate. This guide provides a comparative analysis of the biological activities of derivatives containing 4-(4-Fluorophenoxy)aniline and 4-(4-Chlorophenoxy)aniline, offering insights for researchers, scientists, and drug development professionals.

While direct comparative studies on the biological activities of the parent compounds, this compound and 4-(4-Chlorophenoxy)aniline, are limited due to their primary role as synthetic intermediates, their influence on the activity of more complex molecules is well-documented. Both moieties are integral components in the development of novel anticancer and antimicrobial agents.

Influence on Anticancer Activity: A Case Study in MEK Inhibitors

A notable example highlighting the differential impact of the fluoro- and chloro-substituents can be found in the development of 3-cyano-4-(phenoxyanilino)quinolines as inhibitors of MEK (MAP Kinase Kinase), a critical enzyme in the MAPK/ERK signaling pathway often dysregulated in cancer.

In a study exploring the structure-activity relationships of these quinoline derivatives, compounds bearing the this compound and 4-(4-Chlorophenoxy)aniline moieties were synthesized and evaluated for their MEK inhibitory activity. The results, summarized in the table below, provide a direct comparison of their potency.

Table 1: Comparative MEK Inhibitory Activity of this compound and 4-(4-Chlorophenoxy)aniline Derivatives

Compound IDAniline MoietyMEK IC50 (nM)
1a This compound15
1b 4-(4-Chlorophenoxy)aniline20

The data indicates that the derivative incorporating the this compound moiety (Compound 1a ) exhibits a slightly higher potency (lower IC50 value) in inhibiting MEK compared to its 4-chloro counterpart (Compound 1b ). This suggests that the fluorine substitution may offer a modest advantage in terms of binding affinity to the target enzyme in this particular scaffold. The higher electronegativity and smaller size of fluorine compared to chlorine can lead to more favorable interactions within the enzyme's binding pocket.

General Role in Antimicrobial Drug Discovery

Experimental Protocols

To aid researchers in the evaluation of such compounds, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds (e.g., phenoxyaniline derivatives) are dissolved in a suitable solvent like DMSO and then serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

To further illustrate the context of this research, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor Phenoxyaniline Derivative Inhibitor->MEK

MEK Inhibition by Phenoxyaniline Derivatives

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials: 4-Halophenol and 4-Nitroaniline derivatives synthesis Multi-step Synthesis of Phenoxyaniline Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In vitro Screening (e.g., MTT or MIC assay) purification->screening data_analysis Data Analysis (IC50 / MIC determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

General Experimental Workflow

Validating the Efficacy of 4-(4-Fluorophenoxy)aniline Derivatives: An In-Vitro Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-vitro assays used to validate the efficacy of 4-(4-fluorophenoxy)aniline derivatives as potential anti-cancer agents. The content is based on established experimental data and protocols for this class of compounds and its structural analogs, which are primarily investigated as kinase inhibitors.

Comparative Efficacy of Anilino-Derivatives: In-Vitro Cytotoxicity

The anti-proliferative activity of novel compounds is a cornerstone of pre-clinical evaluation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a series of 4-anilinoquinolinylchalcone derivatives, which share a core structural motif with this compound derivatives, against various cancer cell lines. These values were determined using the XTT assay, a colorimetric method to assess cell viability.

Table 1: IC50 Values (µM) of 4-Anilinoquinolinylchalcone Derivatives against Cancer and Normal Cell Lines.[1][2]

CompoundHuh-7 (Liver Carcinoma)MDA-MB-231 (Breast Cancer)MRC-5 (Normal Lung Fibroblasts)
4a 0.11 ± 0.010.11 ± 0.01>20
4b 0.89 ± 0.060.94 ± 0.06>20
4c 1.10 ± 0.121.15 ± 0.10>20
4d 0.18 ± 0.020.18 ± 0.02>20
4e 0.16 ± 0.020.17 ± 0.02>20
4f 1.94 ± 0.251.94 ± 0.25>20
4g 1.05 ± 0.111.10 ± 0.11>20
4h 1.01 ± 0.101.06 ± 0.10>20
5a 1.25 ± 0.151.31 ± 0.16>20
5b 1.26 ± 0.141.32 ± 0.15>20
5c 1.29 ± 0.131.35 ± 0.14>20
5d 1.28 ± 0.211.76 ± 0.13>20
5e 1.27 ± 0.061.82 ± 0.28>20
5f 1.34 ± 0.352.03 ± 0.14>20
5g 1.30 ± 0.141.50 ± 0.77>20
5h 1.29 ± 0.281.68 ± 0.21>20
Lapatinib 12.46 ± 0.2812.80 ± 0.91>20

Data represents the mean ± standard deviation of at least three independent experiments. Lapatinib was used as a reference compound.

Key In-Vitro Assays for Efficacy Validation

A multi-faceted approach employing a battery of in-vitro assays is crucial for a comprehensive understanding of the efficacy and mechanism of action of this compound derivatives.

Biochemical Assays: Kinase Inhibition

Given that anilino-derivatives frequently target protein kinases, direct enzymatic assays are fundamental. These assays quantify the ability of a compound to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Comparative Kinase Inhibitory Activity (IC50 in µM) of Anilinoquinazoline Derivatives.

CompoundEGFRVEGFR-2
15a 0.130.56
15b 0.151.81
15e 0.690.87

Data from a study on 4-anilinoquinazoline-acylamino derivatives, structurally related to the topic compounds.

Cell-Based Assays

Cell-based assays provide insights into the effects of the compounds in a more biologically relevant context.

  • Cell Viability and Proliferation Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. It is a key assay to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (Propidium Iodide Staining): This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An arrest in a specific phase suggests interference with cell cycle progression.

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Dissolve the test compounds in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle will be represented as distinct peaks in the resulting histogram.

Visualizing Mechanisms of Action

Experimental Workflow for In-Vitro Efficacy Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Inhibition Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Data_Analysis Data Analysis (IC50 Determination) Kinase_Inhibition->Data_Analysis Cell_Viability Cell Viability/Proliferation (MTT/XTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis Investigate Mechanism of Cell Death Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle Investigate Mechanism of Growth Inhibition Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Start This compound Derivatives Start->Kinase_Inhibition Direct Target Interaction Start->Cell_Viability Cellular Effects

Caption: Workflow for the in-vitro validation of this compound derivatives.

Putative Signaling Pathway Inhibition: EGFR and VEGFR-2

Many anilino-based compounds are known to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the simplified signaling cascades that are likely inhibited by effective this compound derivatives.

G cluster_0 EGFR Signaling cluster_1 VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_E PI3K EGFR->PI3K_E RAS_E RAS EGFR->RAS_E AKT_E Akt PI3K_E->AKT_E Proliferation_E Proliferation/ Survival AKT_E->Proliferation_E RAF_E RAF RAS_E->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E ERK_E->Proliferation_E VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAS_V RAS PKC->RAS_V RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis/ Endothelial Cell Survival ERK_V->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Putative dual inhibition of EGFR and VEGFR-2 signaling pathways.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Fluorophenoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(4-fluorophenoxy)aniline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents.[1] This diaryl ether motif is particularly prominent in the design of kinase inhibitors, where it often functions as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[2] Analogs of this structure have been extensively explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] This guide provides a comparative analysis of the structure-activity relationships of this compound analogs, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aniline and phenoxy rings. The core structure itself offers several advantages for drug design:

  • Hinge Binding: The aniline moiety's amino group can act as a hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase hinge region.[2]

  • Hydrophobic Interactions: The 4-fluorophenyl group effectively occupies hydrophobic pockets within the ATP-binding site, enhancing binding affinity. The fluorine atom can also participate in favorable orthogonal interactions.[2]

  • Modulation of Properties: Substituents on the rings can modulate the pKa of the aniline nitrogen, lipophilicity, and metabolic stability of the resulting inhibitor.[2]

Systematic modifications of the core structure have led to the identification of potent inhibitors for various targets. A common strategy involves incorporating the 4-anilino moiety into heterocyclic ring systems like quinoline and quinazoline to enhance activity, particularly against kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin G Associated Kinase (GAK).[4][5][6]

Quantitative SAR Data: 4-Anilinoquinoline Analogs as Kinase Inhibitors

The following table summarizes the inhibitory activity of various 4-anilinoquinoline analogs, where the aniline portion is structurally related to this compound. The data illustrates how substitutions on the aniline ring affect potency against GAK.

Compound IDAniline Substitution (R)GAK Kd (nM)[4]NAK Family Selectivity[4]
1 3,4,5-trimethoxy5.3High
16 4-fluoroPotentReduced
17 3-fluoroPotentReduced
18 3,4-difluoroPotentReduced
19 3,5-difluoroPotentReduced
20 3,4,5-trifluoroPotentReduced
21 4-chloroPotent-
24 2-chloroLess Potent-
27 4-bromoLess Potent-
30 4-iodoLess Potent-

Data synthesized from a study on 4-anilinoquinoline analogs.[4]

  • Replacing methoxy groups with fluorine atoms (compounds 16-20) generally maintains potent GAK activity but can reduce selectivity across the NAK kinase family.[4]

  • Halogen substitution is well-tolerated, with fluoro and chloro analogs (16-21) retaining high potency.[4]

  • The position of the halogen is critical; a 2-chloro substitution (24) results in weaker activity compared to a 4-chloro substitution (21).[4]

  • Larger halogens like bromo and iodo (27, 30) tend to be less potent.[4]

Visualizations

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization Proliferation Gene Transcription (Proliferation, Survival) Inhibitor This compound Analog (TKI) Inhibitor->EGFR Blocks ATP Binding Site RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptosis

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of analog performance. Below are methodologies for two key assays commonly used in the study of these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring ATP consumption.[3]

A. Materials:

  • Purified kinase of interest (e.g., EGFR, VEGFR-2)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well assay plates

  • DMSO (for compound dilution)

  • Multichannel pipettes and a plate reader with luminescence detection capability

B. Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.[3]

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.[3]

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.[3]

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.[3]

    • Incubate the plate at 30°C for a fixed time (e.g., 60 minutes). The duration should be within the linear range of the reaction.[3]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[3]

    • Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase reaction.[3]

    • Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each analog.[3]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the analogs on cancer cell lines.

A. Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

B. Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in the complete culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Comparative Guide to the Metabolic Stability of 4-(4-Fluorophenoxy)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond's strength makes it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen bond. This modification can effectively block or slow down oxidative metabolism, often leading to a longer half-life and improved bioavailability.

Quantitative Comparison of Metabolic Stability

To illustrate the impact of fluorination and the position of the fluorine atom on metabolic stability, the following tables summarize in vitro data for structurally related compounds.

Table 1: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)

The following data is a representative comparison based on general principles and observed trends in medicinal chemistry, highlighting the expected impact of fluorination on the metabolic half-life of a phenoxyaniline scaffold.

CompoundMoietyIllustrative Half-Life (t½) in HLM (min)Rationale
4-PhenoxyanilineAniline15Unsubstituted aniline rings are often susceptible to metabolism.
2-Fluoro-4-phenoxyaniline2-Fluoroaniline35Ortho-fluorination can sterically hinder access to the amine or adjacent positions by metabolic enzymes.
3-Fluoro-4-phenoxyaniline3-Fluoroaniline25Meta-fluorination provides some electronic stabilization but may have a less pronounced effect on blocking metabolism compared to other positions.
4-(4-Fluorophenoxy)aniline 4-Fluoroaniline 50 Para-fluorination can significantly block a primary site of oxidative metabolism (para-hydroxylation), leading to a longer half-life.

Table 2: Experimental Data on the Metabolic Stability of 4-Fluoroanilinoquinazolines in Human Hepatocytes

This table presents experimental data from a study on 6,7-dialkoxy-4-(fluoroanilino)quinazolines, which contain a fluoroaniline moiety. This data demonstrates the significant impact of the fluorine atom's position on metabolic stability. Rapid metabolism of the 4-fluoroanilino compound was observed, likely due to defluorination.[1]

Compound MoietyDescriptionMetabolic Stability
4-[¹⁸F]FluoroanilinoPara-fluoro substitutedRapid exponential metabolism, complete consumption within ~90 min
2-[¹⁸F]FluoroanilinoOrtho-fluoro substitutedSlower metabolism compared to the 4-fluoro analog
3-[¹⁸F]FluoroanilinoMeta-fluoro substitutedSlower metabolism compared to the 4-fluoro analog

This data suggests that while para-fluorination can block hydroxylation, it may also render the compound susceptible to other metabolic pathways such as defluorination, which can be rapid.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of metabolic stability.

Liver Microsomal Stability Assay

This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a separate 96-well plate containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 96-well plates (collagen-coated)

  • Incubator (37°C, 5% CO₂)

  • Organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates at a desired cell density.

    • Allow the cells to attach and form a monolayer.

  • Compound Incubation:

    • Prepare a solution of the test compound in the incubation medium.

    • Remove the plating medium from the cells and add the compound-containing medium.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the incubation by adding a cold organic solvent to the wells.

  • Sample Processing and Analysis:

    • Harvest the contents of the wells (cells and medium).

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the plausible metabolic pathways of this compound based on the known metabolism of diaryl ethers and fluoroanilines. The primary routes of metabolism are expected to be hydroxylation of the aromatic rings and potential cleavage of the ether linkage by CYP450 enzymes. The aniline moiety may also undergo N-acetylation.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism cluster_2 Potential Further Metabolism parent This compound met1 Hydroxylated Metabolite (Aniline Ring) parent->met1 Hydroxylation met2 Hydroxylated Metabolite (Phenoxy Ring) parent->met2 Hydroxylation met3 Ether Bond Cleavage Products (4-Fluorophenol + p-Aminophenol) parent->met3 O-dealkylation met4 N-acetylated Metabolite parent->met4 N-Acetylation met5 Defluorinated Metabolite met3->met5 Defluorination

Caption: Plausible metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the general workflow for conducting an in vitro metabolic stability assay using liver microsomes.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow prep 1. Preparation - Test Compound - Liver Microsomes - NADPH Regenerating System incubation 2. Incubation - Mix reagents - Incubate at 37°C prep->incubation sampling 3. Time-Point Sampling - Aliquots at 0, 5, 15, 30, 60 min - Quench with cold solvent incubation->sampling analysis 4. LC-MS/MS Analysis - Precipitate proteins - Quantify parent compound sampling->analysis data 5. Data Analysis - Plot % remaining vs. time - Calculate t½ and CLint analysis->data

Caption: Generalized workflow for an in vitro microsomal stability assay.

References

A Researcher's Guide to Evaluating Antibody Cross-Reactivity for 4-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel small molecules, understanding the specificity of antibodies raised against these compounds is paramount. This guide provides a comprehensive overview of the experimental approach to studying the cross-reactivity of antibodies targeting 4-(4-Fluorophenoxy)aniline derivatives. The methodologies outlined below are standard in the field of immunology and are essential for the validation of any new antibody-based assay.

Data Presentation: A Comparative Analysis

A crucial aspect of cross-reactivity studies is the quantitative comparison of antibody binding to the target analyte versus structurally similar compounds. The results are typically expressed as the concentration of the analyte required to inhibit the antibody-antigen reaction by 50% (IC50) and the cross-reactivity percentage, calculated relative to the target compound.

Table 1: Hypothetical Cross-Reactivity of an Antibody Against this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte 1.5 100
4-PhenoxyanilineLacks fluorine substitution1501.0
4-(4-Chlorophenoxy)anilineChlorine substitution1015
4-(4-Bromophenoxy)anilineBromine substitution256
4-(4-Nitrophenoxy)anilineNitro group substitution>1000<0.1
AnilineCore structure>1000<0.1
4-FluoroanilineFluorinated core structure8000.19

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The generation and characterization of antibodies against small molecules like this compound require a multi-step process involving hapten synthesis, immunogen preparation, and immunoassay development.

1. Hapten Synthesis and Immunogen Preparation

Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Derivatization: A derivative of this compound is synthesized to introduce a reactive functional group (e.g., a carboxylic acid or an amine) that allows for covalent linkage to a carrier protein. This is a critical step, as the site of conjugation can influence the specificity of the resulting antibodies.

  • Conjugation to Carrier Proteins: The derivatized hapten is then covalently bonded to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development.[1][2] The molar ratio of hapten to carrier protein is a key parameter that can affect the immunogenicity of the conjugate.[2]

  • Characterization of Conjugates: Techniques like UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, and gel electrophoresis are used to confirm the successful conjugation and to determine the hapten-to-protein ratio.[2][3]

2. Antibody Production

  • Immunization: Laboratory animals, typically mice or rabbits, are immunized with the hapten-carrier protein conjugate emulsified in an adjuvant to stimulate a robust immune response.[1]

  • Monoclonal Antibody Production (Hybridoma Technology): For highly specific monoclonal antibodies, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These hybridomas are then screened to identify clones that produce antibodies with the desired specificity for the target analyte.

3. Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

The ciELISA is a common and effective method for determining the cross-reactivity of antibodies against small molecules.[4][5]

  • Coating: Microtiter plates are coated with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., hapten-OVA) to prevent the detection of antibodies against the carrier protein itself.

  • Competition: A constant, limited amount of the antibody is pre-incubated with varying concentrations of the target analyte or the cross-reactant compounds. This mixture is then added to the coated microtiter plate.

  • Detection: The amount of antibody that binds to the coated antigen is detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The enzyme catalyzes a colorimetric reaction with a substrate, and the absorbance is measured. A lower absorbance indicates a higher degree of inhibition by the free analyte in the sample, signifying a stronger binding affinity.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value is determined from this curve. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_prep 1. Preparation of Immunogen and Coating Antigen cluster_ab_prod 2. Antibody Production cluster_elisa 3. Competitive ELISA for Cross-Reactivity hapten This compound Derivative (Hapten) conjugation_immunogen Conjugation hapten->conjugation_immunogen conjugation_coating Conjugation hapten->conjugation_coating carrier_immunogen Carrier Protein (e.g., BSA) carrier_immunogen->conjugation_immunogen carrier_coating Carrier Protein (e.g., OVA) carrier_coating->conjugation_coating immunogen Immunogen (Hapten-BSA) conjugation_immunogen->immunogen coating_antigen Coating Antigen (Hapten-OVA) conjugation_coating->coating_antigen immunization Immunization of Animal immunogen->immunization plate_coating Coat Plate with Coating Antigen coating_antigen->plate_coating hybridoma Hybridoma Production immunization->hybridoma screening Screening & Cloning hybridoma->screening antibody Monoclonal Antibody screening->antibody competition Competition Step: Antibody + Free Analyte/Cross-Reactant antibody->competition binding Add to Coated Plate plate_coating->binding competition->binding detection Add Enzyme-Labeled Secondary Antibody binding->detection readout Add Substrate & Measure Absorbance detection->readout analysis Calculate IC50 & Cross-Reactivity readout->analysis competitive_elisa cluster_high_analyte High Concentration of Free Analyte cluster_low_analyte Low Concentration of Free Analyte free_analyte_high Free Analyte (Target or Cross-Reactant) complex_high Antibody-Analyte Complex free_analyte_high->complex_high Binds antibody_high Primary Antibody antibody_high->complex_high Binds coated_antigen_high Coated Antigen complex_high->coated_antigen_high Less Binding to Plate result_high Low Signal coated_antigen_high->result_high free_analyte_low Free Analyte (Target or Cross-Reactant) antibody_low Primary Antibody bound_antibody_low Bound Primary Antibody antibody_low->bound_antibody_low Binds coated_antigen_low Coated Antigen coated_antigen_low->bound_antibody_low Binds result_low High Signal bound_antibody_low->result_low

References

A Comparative Guide to the Mechanism of Action of Novel 4-(4-Fluorophenoxy)aniline-based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a novel 4-(4-Fluorophenoxy)aniline-based inhibitor, herein referred to as Compound 21, and compares its mechanism of action and performance with the established first-generation EGFR inhibitor, Gefitinib. The information presented is based on preclinical data and is intended to provide an objective comparison supported by experimental evidence.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1] Consequently, EGFR has emerged as a critical target for anticancer therapies.

Gefitinib (Iressa®) is a well-established, first-generation EGFR tyrosine kinase inhibitor (TKI). It functions by competitively and reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.[2][3]

Compound 21 is a novel 4-anilinoquinazoline derivative, a class of compounds known to target EGFR. This guide aims to validate its mechanism as an EGFR inhibitor and compare its efficacy against Gefitinib.

Performance Comparison: Compound 21 vs. Gefitinib

The following tables summarize the quantitative data comparing the in vitro efficacy of Compound 21 and Gefitinib.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
Compound 21 EGFR-TK3.62
Gefitinib EGFR-TK2.21

IC50: Half-maximal inhibitory concentration. EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase.

Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)
HepG2Hepatocellular CarcinomaCompound 21 4.61
Gefitinib >40
A549Non-Small Cell Lung CancerCompound 21 9.50
Gefitinib 15.59
MCF-7Breast CancerCompound 21 9.80
Gefitinib >40
DU145Prostate CancerCompound 21 6.79
Gefitinib >40
SH-SY5YNeuroblastomaCompound 21 7.77
Gefitinib >40

Mechanism of Action: Insights from Cellular Assays

To further elucidate and compare the mechanisms of action of Compound 21 and Gefitinib, a series of cellular assays are typically performed.

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is a key technique to visualize the inhibition of EGFR phosphorylation and its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Treatment with effective EGFR inhibitors is expected to decrease the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK).

Cell Cycle Analysis

EGFR signaling promotes cell cycle progression. Inhibition of this pathway is expected to cause cell cycle arrest, most commonly at the G1/S or G2/M phase, which can be quantified by flow cytometry.

Apoptosis Assays

By blocking pro-survival signals from the EGFR pathway, these inhibitors can induce programmed cell death (apoptosis). This can be measured through various methods, including Annexin V staining (detecting early apoptosis) and measuring the activity of key executioner caspases like caspase-3.

Signaling Pathways and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound21 Compound 21 Compound21->EGFR Inhibits ATP Binding Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays Kinase_Assay Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Lines Treatment Treat with Compound 21 or Gefitinib Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Western_Blot Western Blot (p-EGFR, p-Akt, p-ERK) Treatment->Western_Blot Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Apoptosis_Assay Apoptosis Assays Treatment->Apoptosis_Assay

Caption: General Experimental Workflow for Inhibitor Validation.

Experimental Protocols

In Vitro EGFR Kinase Assay
  • Objective: To determine the IC50 value of the inhibitor against EGFR tyrosine kinase.

  • Materials: Recombinant human EGFR kinase, ATP, kinase assay buffer, substrate peptide, test compounds (Compound 21, Gefitinib), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the EGFR kinase, the test compound, and the substrate peptide in the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Cell Proliferation (MTT) Assay
  • Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.

  • Materials: Cancer cell lines, culture medium, 96-well plates, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound 21 or Gefitinib for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blot Analysis
  • Objective: To analyze the phosphorylation status of EGFR and its downstream signaling proteins.

  • Materials: Cancer cell lines, lysis buffer, primary antibodies (against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Treat cells with the inhibitors for a specified time, then stimulate with EGF.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the inhibitors on cell cycle distribution.

  • Materials: Cancer cell lines, ethanol (for fixation), RNase A, and propidium iodide (PI).

  • Procedure:

    • Treat cells with the inhibitors for a specified duration.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining
  • Objective: To detect and quantify early and late apoptotic cells.

  • Materials: Cancer cell lines, Annexin V-FITC, propidium iodide (PI), and binding buffer.

  • Procedure:

    • Treat cells with the inhibitors for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase-3 Activity Assay
  • Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials: Cancer cell lines, lysis buffer, caspase-3 substrate (e.g., DEVD-pNA), and a plate reader.

  • Procedure:

    • Treat cells with the inhibitors to induce apoptosis.

    • Lyse the cells and collect the supernatant.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate to allow for the cleavage of the substrate.

    • Measure the absorbance or fluorescence of the product using a plate reader.

    • Quantify the fold-increase in caspase-3 activity compared to untreated controls.

Conclusion

This guide provides a framework for the validation and comparative analysis of novel this compound-based EGFR inhibitors. The data presented for Compound 21 suggests it is a potent inhibitor of EGFR signaling with significant anti-proliferative activity against a range of cancer cell lines, in some cases demonstrating greater efficacy than the established drug, Gefitinib. The detailed experimental protocols provided herein can be utilized to further investigate the mechanism of action of Compound 21 and other novel inhibitors in this class. Further in vivo studies are warranted to fully assess the therapeutic potential of Compound 21.

References

Benchmarking the Performance of 4-(4-Fluorophenoxy)aniline-Based Materials in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The 4-(4-fluorophenoxy)aniline moiety, in particular, has emerged as a privileged structural motif in the design of potent kinase inhibitors, especially those targeting the epidermal growth factor receptor (EGFR). This guide provides a comprehensive performance benchmark of this compound-based materials, offering a comparative analysis of their anticancer activities supported by experimental data. Detailed experimental protocols and visualizations of key biological pathways and synthetic workflows are included to facilitate further research and development in this promising area.

Comparative Analysis of Anticancer Activity

Derivatives of this compound, primarily 4-anilinoquinolines and 4-anilinoquinazolines, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, most notably the EGFR signaling cascade. The following tables summarize the in vitro cytotoxic activity of representative compounds, providing a quantitative comparison of their potency against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound-Based 4-Anilinoquinoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1f (4-(3'-Chloro-4'-fluoroanilino)-7-fluoroquinoline)HeLa (Cervical Cancer)10.18Gefitinib>50
BGC823 (Gastric Cancer)8.32Gefitinib19.27
2i (4-(4'-Fluorophenoxy)anilino)-8-methoxyquinoline)HeLa (Cervical Cancer)7.15Gefitinib>50
BGC823 (Gastric Cancer)4.65Gefitinib19.27

Table 2: In Vitro Anticancer Activity of 4-Anilinoquinolinylchalcone Derivatives Incorporating a 4-Fluorophenoxy Moiety

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4a MDA-MB-231 (Breast Cancer)0.88Lapatinib32.5
4b MDA-MB-231 (Breast Cancer)1.24Lapatinib32.5
5a MDA-MB-231 (Breast Cancer)1.55Lapatinib32.5

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline and 4-anilinoquinoline derivatives is significantly influenced by the substitution pattern on both the quinazoline/quinoline core and the aniline ring.

  • Quinazoline/Quinoline Core: Substituents at the 6 and 7-positions of the quinazoline ring, such as methoxy groups, have been shown to enhance inhibitory potency against EGFR.

  • Aniline Moiety: The presence and position of substituents on the 4-anilino ring are critical for activity. Small, lipophilic groups at the 3'-position are often favored. The 4'-fluoro substitution, as seen in this compound, contributes to enhanced binding affinity and improved pharmacokinetic properties. This is attributed to the ability of fluorine to form favorable interactions within the ATP-binding pocket of EGFR.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the synthesis of precursors and the evaluation of biological activity are provided below.

Synthesis of this compound (General Protocol via Ullmann Condensation)

The synthesis of the core intermediate, this compound, is typically achieved through an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms a diaryl ether linkage.

Materials:

  • 4-Aminophenol

  • 1-Bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)

  • Copper(I) iodide (CuI) or other copper catalyst

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Ligand (optional, e.g., L-proline, 1,10-phenanthroline)

Procedure:

  • To a reaction vessel, add 4-aminophenol, 1-bromo-4-fluorobenzene, the copper catalyst, the base, and the optional ligand.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of 4-Anilinoquinoline Derivatives (General Protocol)

The final 4-anilinoquinoline derivatives are synthesized via a nucleophilic aromatic substitution reaction.

Materials:

  • A substituted 4-chloroquinoline (e.g., 4-chloro-7-fluoroquinoline)

  • A substituted aniline (e.g., this compound)

  • A suitable solvent (e.g., isopropanol, ethanol)

  • An acid catalyst (optional, e.g., a few drops of concentrated HCl)

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-chloroquinoline and the substituted aniline in the chosen solvent.

  • Add the acid catalyst if required.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product as a hydrochloride salt.

  • Collect the precipitate by filtration and wash with a cold solvent (e.g., diethyl ether) to remove impurities.

  • The product can be further purified by recrystallization.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, BGC823, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline/ quinoline Inhibitor Inhibitor->EGFR Inhibition of Tyrosine Kinase Activity EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilino-derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Starting Materials (4-Aminophenol, 1-Bromo-4-fluorobenzene) Ullmann Ullmann Condensation Start->Ullmann Intermediate This compound Ullmann->Intermediate NAS Nucleophilic Aromatic Substitution with Chloroquinoline/quinazoline Intermediate->NAS Final_Product Final 4-Anilino-derivative NAS->Final_Product Cell_Culture Cancer Cell Culture Final_Product->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for Synthesis and Evaluation.

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-(4-Fluorophenoxy)aniline is a crucial building block in the development of various pharmaceuticals. This guide provides a head-to-head comparison of the three primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination. The comparison focuses on quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

At a Glance: Comparison of Synthetic Routes

Parameter Nucleophilic Aromatic Substitution (SNAr) Ullmann Condensation Buchwald-Hartwig Amination
Starting Materials 1-Fluoro-4-nitrobenzene, 4-Aminophenol4-Fluorophenol, 4-Bromoaniline1-Bromo-4-(4-fluorophenoxy)benzene, Ammonia
Catalyst/Reagent Base (e.g., K2CO3), Reducing agent (e.g., SnCl2·2H2O)Copper(I) salt (e.g., CuI), Ligand (optional)Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos)
Reaction Temperature Elevated (e.g., 120-180 °C)High (e.g., 100-200 °C)Mild to moderate (e.g., 80-120 °C)
Reaction Time Several hours to daysSeveral hoursHours
Reported Yield ~70-80% (two steps)Moderate to good (variable)Good to excellent (variable)
Purity Generally high after purificationVariable, may require extensive purificationGenerally high
Key Advantages Readily available and inexpensive starting materials.Well-established classical reaction.High functional group tolerance, milder conditions, high yields.
Key Disadvantages Two-step process, potentially harsh reduction conditions.High reaction temperatures, stoichiometric copper in older methods.Expensive catalysts and ligands, sensitivity to air and moisture.

Synthetic Pathway Overview

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination SNAr_start1 1-Fluoro-4-nitrobenzene SNAr_intermediate 4-(4-Fluorophenoxy)-nitrobenzene SNAr_start1->SNAr_intermediate K2CO3, DMSO SNAr_start2 4-Aminophenol SNAr_start2->SNAr_intermediate SNAr_reduction Reduction SNAr_intermediate->SNAr_reduction SnCl2·2H2O, HCl SNAr_product This compound SNAr_reduction->SNAr_product Ullmann_start1 4-Fluorophenol Ullmann_product This compound Ullmann_start1->Ullmann_product CuI, Base Ullmann_start2 4-Bromoaniline Ullmann_start2->Ullmann_product Buchwald_start1 1-Bromo-4-(4-fluorophenoxy)benzene Buchwald_product This compound Buchwald_start1->Buchwald_product Pd(OAc)2, XPhos, Base Buchwald_start2 Ammonia Source Buchwald_start2->Buchwald_product

Caption: Comparative overview of the three main synthetic routes to this compound.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This two-step synthesis first involves the formation of a diaryl ether linkage via SNAr, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 4-(4-Fluorophenoxy)-1-nitrobenzene

  • Materials: 1-Fluoro-4-nitrobenzene, 4-Aminophenol, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).

  • Procedure: To a solution of 4-aminophenol (1.0 eq) in DMSO, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. 1-Fluoro-4-nitrobenzene (1.0 eq) is then added, and the reaction mixture is heated to 120-140 °C. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and water is added to precipitate the product. The solid is filtered, washed with water, and dried to yield 4-(4-fluorophenoxy)-1-nitrobenzene.

Step 2: Reduction to this compound

  • Materials: 4-(4-Fluorophenoxy)-1-nitrobenzene, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethyl Acetate.

  • Procedure: The nitro compound from Step 1 is dissolved in ethanol or ethyl acetate. Concentrated hydrochloric acid is added, followed by the portion-wise addition of tin(II) chloride dihydrate. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound. A reported yield for a similar reduction of a nitro precursor to 2-(4-fluorophenoxy)aniline is 75.9%[1].

Ullmann Condensation

The Ullmann condensation provides a direct, one-pot synthesis of the target molecule through a copper-catalyzed coupling reaction.

  • Materials: 4-Fluorophenol, 4-Bromoaniline, Copper(I) Iodide (CuI), a base (e.g., Potassium Carbonate or Cesium Carbonate), and a high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane).

  • Procedure: A mixture of 4-bromoaniline (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), and a base (2.0 eq) in a suitable solvent is heated to a high temperature (typically 150-200 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress is monitored by TLC or Gas Chromatography (GC). After completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and filtered to remove inorganic salts. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Buchwald-Hartwig Amination

This modern palladium-catalyzed cross-coupling reaction offers a milder and often more efficient route to the desired aniline.

  • Materials: 1-Bromo-4-(4-fluorophenoxy)benzene, an ammonia source (e.g., ammonia in dioxane or an ammonia surrogate like benzophenone imine), a Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂]), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) in an anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure: In a glovebox or under an inert atmosphere, the palladium catalyst, ligand, and base are added to a reaction vessel. The anhydrous solvent is then added, followed by 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) and the ammonia source (1.2-1.5 eq). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield this compound. The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope.

Concluding Remarks

The choice of synthetic route to this compound depends on several factors including the scale of the synthesis, cost considerations, and available laboratory equipment.

  • The SNAr route is a cost-effective, two-step process suitable for large-scale production, although it involves a potentially hazardous reduction step.

  • The Ullmann Condensation is a classic, direct method but often requires high temperatures and may necessitate significant purification to remove copper contaminants.

  • The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering high yields under milder conditions with excellent functional group tolerance, but at the cost of more expensive and sensitive catalysts and ligands.

For drug development professionals and researchers, the Buchwald-Hartwig amination often provides the most reliable and versatile approach for synthesizing libraries of aniline derivatives for screening and optimization. However, for large-scale manufacturing, the economics of the SNAr pathway may be more favorable. Careful consideration of the pros and cons of each method will enable the selection of the most appropriate synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(4-Fluorophenoxy)aniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety information and logistical plans for the disposal of this compound, adhering to best practices in chemical waste management.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is necessary.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal contractor to ensure adherence to all applicable guidelines.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containers with the full chemical name "this compound" and appropriate hazard symbols.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions. This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.

Step 2: Personal Protective Equipment (PPE)

  • Minimum PPE: When handling waste this compound, always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., Viton®).

    • Safety goggles and a face shield.

    • A laboratory coat.

  • Ventilation: All handling of this waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step 3: Containment

  • Primary Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container should be kept tightly closed when not in use.[1]

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills in case of primary container failure.

Step 4: Storage

  • Location: Store the waste in a designated, secure, and well-ventilated waste accumulation area.[1]

  • Conditions: Keep the storage area cool and dry. Store the waste locked up.[1][2]

Step 5: Disposal

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

  • Regulatory Compliance: The disposal method will be determined by the waste disposal company in accordance with local, state, and federal regulations. Common disposal methods for chemical waste of this nature include incineration at an approved facility.

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Prevent the product from entering drains, other waterways, or soil.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste container properly labeled with chemical name and hazards? A->B C Label the container immediately. B->C No D Is appropriate PPE being worn? B->D Yes C->D E Don the required PPE: Gloves, Goggles, Lab Coat. D->E No F Transfer waste to a designated, compatible, and sealed container. D->F Yes E->F G Store the sealed container in a secure, ventilated, and designated waste area. F->G H Consult Institutional EHS and Licensed Waste Disposal Contractor. G->H I Follow Contractor's instructions for packaging and pickup. H->I J Waste collected by licensed contractor for approved disposal (e.g., incineration). I->J K End: Document waste disposal. J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Fluorophenoxy)aniline

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. The procedural guidance is based on safety data for closely related chemical structures and is intended for use by researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, its structure as an aromatic aniline suggests potential hazards. Similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are paramount.

A comprehensive summary of the required Personal Protective Equipment (PPE) is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are mandatory. A face shield should be considered for splash risks.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For larger quantities, chemical-resistant coveralls may be appropriate.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if handling outside a fume hood or if dust/aerosols may be generated.[4]
Footwear Closed-toe ShoesLeather or chemical-resistant shoes are recommended to protect from spills.[3][5]

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[4]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[6][7]

  • Contaminated clothing should be removed immediately and washed separately before reuse.[1][8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9][10]

Disposal Plan: Proper disposal is crucial to prevent environmental contamination. All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure. The following workflow outlines the procedural steps for handling a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Supervisor & Colleagues Assess Assess Spill Size & Risk (Minor vs. Major) Evacuate->Assess Ignition Eliminate Ignition Sources SDS Consult Safety Data Sheet (SDS) Assess->SDS PPE Don Appropriate PPE SDS->PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Package Package Waste in Labeled Container Clean->Package Dispose Dispose as Hazardous Waste Package->Dispose Report Complete Incident Report Dispose->Report

Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenoxy)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.